1,4-Benzenedimethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAOONFBYYRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-80-6 | |
| Record name | 1,4-Benzenedimethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060427 | |
| Record name | 1,4-Benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-29-7 | |
| Record name | 1,4-Benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BENZENEDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEREPHTHALYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4919Q1C910 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Benzenedimethanol CAS number and properties
An In-depth Technical Guide to 1,4-Benzenedimethanol: Properties, Synthesis, and Applications
Introduction
This compound, a key organic synthesis intermediate, is a versatile building block primarily utilized in the field of polymer chemistry. Its rigid aromatic core and reactive primary alcohol functionalities make it an ideal monomer for the synthesis of a variety of polymers with enhanced thermal and mechanical properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in polymerization, and its significant applications in materials science.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 589-29-7 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀O₂ | [2][3][4] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | White crystalline powder or needles | [1][5] |
| Melting Point | 114-118 °C | [1][2][6] |
| Boiling Point | 138-143 °C at 1 mmHg | [1][6] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 151.3 ± 16.9 °C | [2] |
| Vapor Pressure | 0.000282 mmHg at 25°C | [1] |
Solubility and Safety Information
| Property | Value | Reference |
| Water Solubility | Soluble | [5][7] |
| Other Solubilities | Soluble in methanol, ether, and toluene. | [1][5][8] |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, and oxidizing agents. | [8] |
| Safety | Harmful if swallowed or inhaled. Avoid contact with skin and eyes. | [1] |
Applications in Polymer Synthesis
This compound serves as a critical monomer in the synthesis of various polymers, imparting rigidity and thermal stability to the polymer backbone.
Polyester Synthesis
A significant application of this compound is in the production of polyesters through polycondensation reactions. For instance, it is used to synthesize poly(1,4-benzenedimethylene phthalate) and to modify the properties of biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT). The introduction of this compound into the PBAT molecular chain via melt polycondensation results in copolyesters (PBPAT) with enhanced tensile strength, elastic modulus, and crystallinity.
Other Polymeric Materials
This compound is also utilized in the preparation of:
-
Poly(6-methyl-ε-caprolactone): A key intermediate for polylactide-based thermoplastic elastomers.
-
Hyper-cross-linked Polymers (HCP-BDM): Synthesized via Friedel-Crafts alkylation.
-
Soluble Polyphenylenes: An important class of polymers with applications in advanced materials.[6][8]
-
Polydimethylsiloxane-urea-urethane copolymers: Where it acts as a chain extender.
Experimental Protocols
Detailed methodologies for key polymerization processes involving this compound are provided below.
Protocol 1: Synthesis of PBPAT Copolyesters via Melt Polycondensation
This protocol describes the modification of poly(butylene adipate-co-terephthalate) (PBAT) with this compound (PXG) to produce PBPAT copolyesters.
Materials:
-
This compound (PXG)
-
Poly(butylene terephthalate) (PBAT)
-
Catalyst (e.g., tetrabutyl titanate)
Procedure:
-
Charge the reactor with the calculated amounts of PBAT and PXG monomers.
-
Add the catalyst to the mixture.
-
Purge the reactor with an inert gas (e.g., nitrogen) and heat the mixture to the desired reaction temperature to initiate melt polycondensation.
-
Maintain the reaction under vacuum to facilitate the removal of byproducts (e.g., water, ethylene glycol).
-
Continue the reaction until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.
-
Extrude the resulting PBPAT copolyester from the reactor.
Characterization: The structure and properties of the synthesized PBPAT can be characterized using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (¹H-NMR), gel permeation chromatography (GPC), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Protocol 2: Synthesis of Soluble Poly(p-phenylene methylene) via Acid-Catalyzed Polymerization
While not directly using this compound as a monomer, this related protocol for synthesizing a soluble polyphenylene provides insight into the synthesis of this class of polymers. This method utilizes the acid-catalyzed polymerization of tribenzylborate.
Materials:
-
Tribenzylborate (TBB)
-
Dichloromethane (CH₂Cl₂)
-
Phosphorus pentoxide (P₂O₅)
-
Sulfuric acid (96%)
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of TBB and P₂O₅ in CH₂Cl₂ in a flask placed in an ice bath.
-
Add sulfuric acid dropwise to the vigorously stirred mixture.
-
Stir the mixture for 1 hour at 0 °C, then continue stirring for 24 hours at room temperature. A noticeable increase in viscosity should be observed.
-
Pour the reaction mixture into ice water.
-
Separate the organic layer, wash it with a NaOH solution and then with water.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in THF and precipitate it in a NaOH solution.
-
Redissolve the crude product in THF and centrifuge to remove inorganic impurities.
-
Reprecipitate the polymer in water, collect by filtration, and dry under vacuum.[9]
Reaction Pathways and Workflows
Visual representations of key processes involving this compound are provided below using Graphviz.
Guerbet Coupling of this compound with Ethanol
A proposed pathway for the Guerbet coupling of this compound with ethanol to form higher diols. This reaction proceeds via a hydrogen-borrowing mechanism.[10][11]
Caption: Proposed pathway for the Guerbet coupling of this compound.
Experimental Workflow: Polyester Synthesis
A generalized workflow for the synthesis of a polyester using this compound.
Caption: Generalized workflow for polyester synthesis.
Conclusion
This compound is a valuable chemical intermediate with significant applications in polymer science. Its unique structure allows for the synthesis of a wide range of polymeric materials with desirable properties such as high thermal stability and mechanical strength. While its direct application in drug development is not well-documented, its role as a building block for advanced materials, some of which could have biomedical applications, is an area of ongoing research. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. This compound | 589-29-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. Transformation of PET-derived this compound to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1,4-Benzenedimethanol from p-Xylene
Introduction: 1,4-Benzenedimethanol, also known as p-xylylene glycol, is a valuable aromatic diol used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers. It also serves as a key intermediate in the production of various fine chemicals and pharmaceuticals. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from the readily available feedstock, p-xylene. The guide details experimental protocols, presents quantitative data for comparison, and illustrates the chemical pathways for researchers, scientists, and professionals in drug development.
Route 1: Direct Catalytic Oxidation of p-Xylene
The direct oxidation of p-xylene to this compound represents the most straightforward approach, though it often faces challenges with selectivity and yield, as over-oxidation to aldehydes and carboxylic acids can occur. Recent advancements in catalyst design have aimed to improve the efficiency of this one-step process.
Logical Workflow: Direct Oxidation
Caption: Workflow for the direct catalytic oxidation of p-xylene.
Quantitative Data: Direct Oxidation
| Parameter | Value | Reference |
| Catalyst | Au, Pt, and Cu on Co3O4-Al2O3 support | [1] |
| Au Content | 0.1-1 wt% | [1] |
| Pt Content | 0.05-1 wt% | [1] |
| Reaction Temperature | 70-110 °C (Optimal: 85-100 °C) | [1] |
| Reaction Pressure | 0.5-3 MPa (Optimal: 1.0-1.5 MPa) | [1] |
| Air/p-Xylene Molar Ratio | 10-30 (Optimal: 15-20) | [1] |
| Volume Space Velocity | 0.5-3 h⁻¹ (Optimal: 1.2-2.5 h⁻¹) | [1] |
| Yield | 18.6% | [1] |
Experimental Protocol: Direct Catalytic Oxidation
This protocol is based on the method described in patent CN103880594A.[1]
-
Catalyst Preparation: A Co3O4-Al2O3 composite oxide is used as a carrier, with a Co to Al molar ratio ranging from 1:100 to 1:250. This carrier is impregnated with aqueous solutions of Au, Pt, and Cu precursors to achieve final weight percentages of 0.1-1% for Au and 0.05-1% for Pt, and a Cu to Au molar ratio of 4-8.
-
Reaction Setup: A fixed-bed reactor is loaded with the prepared catalyst.
-
Reaction Execution: p-Xylene and air are pre-mixed and fed into the reactor. The reaction is maintained at a temperature of 85–100 °C and a pressure of 1.0–1.5 MPa. The air to p-xylene molar ratio is kept between 15 and 20, with a volume space velocity of 1.2–2.5 h⁻¹.
-
Product Analysis: The reaction output is collected and analyzed using gas chromatography to determine the conversion of p-xylene and the yield of this compound.
Route 2: Bromination of p-Xylene followed by Hydrolysis
This two-step route is a classic and reliable method for synthesizing this compound. It involves the free-radical bromination of the methyl groups of p-xylene to form 1,4-bis(bromomethyl)benzene, which is subsequently hydrolyzed to the target diol.
Logical Workflow: Bromination and Hydrolysis
Caption: Workflow for the synthesis via bromination and hydrolysis.
Quantitative Data: Bromination and Hydrolysis
Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene
| Parameter | Value | Reference |
| Reagents | p-Xylene, N-bromosuccinimide (NBS), Benzoyl peroxide | [2] |
| Solvent | Carbon tetrachloride (CCl4) | [2] |
| Temperature | 70 °C (Reflux) | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 90% | [2] |
Step 2: Synthesis of this compound
| Parameter | Value | Reference |
| Reagents | 1,4-Bis(bromomethyl)benzene, Sodium Carbonate (Na2CO3) | [3] |
| Solvent | Water, 1,4-Dioxane | [3] |
| Temperature | 80 °C | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 80% | [3] |
| Purity | 99.3% (after recrystallization) | [3] |
Experimental Protocols
Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene [2]
-
Setup: In a 250 mL round-bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.
-
Reaction: Place the flask in an oil bath and reflux the solution for 12 hours at 70 °C.
-
Workup: After the reaction, cool the solution to room temperature. The solid succinimide byproduct is removed by filtration.
-
Isolation: The solvent is removed from the filtrate by distillation to yield a pale yellow solid, 1,4-bis(bromomethyl)benzene.
Step 2: Hydrolysis to this compound [3]
-
Setup: Mix 100 g (0.38 mol) of 1,4-bis(bromomethyl)benzene, 30 g of sodium carbonate, 1000 g of soft water, and 300 g of 1,4-dioxane in a suitable reactor.
-
Reaction: Heat the mixture to 80 °C for approximately 3 hours. During the reaction, add aqueous sodium carbonate solution to maintain a weakly alkaline environment.
-
Isolation: Remove the majority of the organic solvent using a rotary evaporator. Extract the crude product with ethyl acetate (2 x 400 g).
-
Purification: Combine the organic layers and remove the solvent via rotary evaporation to yield crude product. Recrystallize the crude solid from a mixture of ethyl acetate and cyclohexane to obtain high-purity this compound.
Route 3: Oxidation to Terephthalic Acid followed by Reduction
This pathway involves two distinct stages common in industrial chemistry. First, p-xylene is oxidized to terephthalic acid (TPA) via the well-established AMOCO process.[4][5][6] The resulting dicarboxylic acid is then reduced to this compound.
Logical Workflow: Oxidation and Reduction
Caption: Workflow for synthesis via oxidation to TPA and subsequent reduction.
Quantitative Data: Oxidation and Reduction
Step 1: Oxidation of p-Xylene to Terephthalic Acid (AMOCO Process)
| Parameter | Value | Reference |
| Catalyst | Homogeneous Co, Mn, and Br ions | [4][5] |
| Solvent | Acetic Acid | [4] |
| Oxidant | Air (Oxygen) | [4] |
| Temperature | 175–225 °C | [4][5] |
| Pressure | 15–30 bar | [4] |
| Yield | >95% | [5] |
Step 2: Reduction of Terephthalic Acid to this compound Note: Specific high-yield industrial protocols for this reduction are proprietary. The following is a representative lab-scale procedure.
| Parameter | Value | Reference |
| Reagent | Lithium aluminium hydride (LiAlH4) | [7] |
| Solvent | Anhydrous ether (e.g., THF) | [7] |
| Temperature | Typically 0 °C to reflux | General Knowledge |
| Yield | High (typically >90% for LiAlH4 reductions) | General Knowledge |
Experimental Protocols
Step 1: Synthesis of Terephthalic Acid (Conceptual AMOCO Process) [4][5]
-
Setup: The oxidation is performed in a high-pressure reactor designed to handle corrosive acidic media at high temperatures.
-
Reaction: p-Xylene is dissolved in acetic acid. A catalyst system comprising salts of cobalt and manganese, along with a bromide source (e.g., HBr), is added.
-
Execution: The reactor is pressurized with compressed air to 15-30 bar and heated to 175-225 °C. The reaction is highly exothermic and requires careful temperature control.
-
Isolation: As terephthalic acid is formed, it precipitates from the acetic acid solvent due to its low solubility. The crude TPA is then isolated by filtration or centrifugation.
-
Purification: The crude TPA is purified in a separate step, often involving hydrogenation to reduce impurities like 4-carboxybenzaldehyde (4-CBA).[4]
Step 2: Reduction of Terephthalic Acid (General Lab Protocol) [7]
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared in the flask under a nitrogen atmosphere and cooled in an ice bath. Note: To improve solubility and reactivity, terephthalic acid is often first converted to its dimethyl ester, which is then reduced.
-
Addition: A solution or slurry of terephthalic acid (or its ester) in THF is added dropwise to the LiAlH4 suspension with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water to precipitate the aluminum salts.
-
Isolation: The resulting solids are filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na2SO4). The solvent is removed under reduced pressure to yield this compound, which can be further purified by recrystallization.
References
- 1. CN103880594A - Method for preparing this compound by performing atmospheric oxidation on p-xylene - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide on the Solubility of 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Benzenedimethanol (also known as p-xylylene glycol), a versatile building block in organic synthesis and polymer chemistry. While qualitative solubility information is available, this guide also presents detailed experimental protocols to enable researchers to determine quantitative solubility data in common laboratory solvents.
Introduction
This compound is a symmetrical aromatic diol with the chemical formula C₆H₄(CH₂OH)₂. Its structure, featuring a rigid benzene ring and two primary alcohol functional groups, governs its solubility characteristics. The hydroxyl groups are capable of hydrogen bonding, imparting a degree of polarity to the molecule, while the benzene ring is nonpolar. This amphiphilic nature results in varied solubility across different solvent classes.
Solubility Profile of this compound
The solubility of this compound is dictated by the "like dissolves like" principle. The presence of two polar hydroxyl groups suggests good solubility in polar protic solvents, while the nonpolar benzene ring allows for some solubility in nonpolar aromatic solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely published. The following table provides a summary of the available qualitative information and serves as a template for researchers to populate with their own experimentally determined quantitative data.
| Solvent | Solvent Class | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water (cold) | Polar Protic | High | Slightly Soluble | Data not available |
| Water (hot) | Polar Protic | High | Soluble[2][3][4][5] | Data not available |
| Methanol | Polar Protic | High | Soluble[2][3][4][5] | Data not available |
| Ethanol | Polar Protic | High | Expected to be soluble | Data not available |
| Acetone | Polar Aprotic | Medium | Expected to be soluble | Data not available |
| Ethyl Acetate | Polar Aprotic | Medium | Expected to be moderately soluble | Data not available |
| Diethyl Ether | Nonpolar | Low | Soluble[2][3][4][5] | Data not available |
| Toluene | Nonpolar | Low | Soluble[2][3][4][5] | Data not available |
| Hexane | Nonpolar | Very Low | Expected to be poorly soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Slightly Soluble[1][3] | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the quantitative solubility of this compound in a given solvent using the widely accepted equilibrium shake-flask method followed by gravimetric analysis.[6][7][8][9][10][11]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Pipette a known volume (e.g., 10 mL) of the desired solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.
-
Attach a 0.45 µm syringe filter to the syringe.
-
Dispense and discard the first few drops of the filtrate to saturate the filter material.
-
Carefully filter the desired volume (e.g., 5 mL) of the saturated solution into a pre-weighed evaporating dish.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporating dish containing the filtrate.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of approximately 115-118°C is recommended, for instance, 80°C).
-
Continue drying until all the solvent has evaporated and the mass of the evaporating dish with the dried solute is constant.
-
Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.
-
Record the final constant mass of the evaporating dish and the dried this compound.
-
-
Calculation of Solubility:
-
Mass of the filtrate: (Mass of evaporating dish + filtrate) - (Mass of empty evaporating dish)
-
Mass of the dissolved this compound: (Mass of evaporating dish + dried solid) - (Mass of empty evaporating dish)
-
Mass of the solvent: Mass of the filtrate - Mass of the dissolved this compound
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100
-
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) x Density of solvent (g/mL)
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Predicted Solubility of this compound Based on Solvent Polarity
This diagram illustrates the expected solubility trend of this compound in solvents with varying polarities, based on its chemical structure.
Caption: Predicted solubility of this compound based on solvent polarity.
References
- 1. This compound | 589-29-7 [m.chemicalbook.com]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 589-29-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. scribd.com [scribd.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. enamine.net [enamine.net]
Spectroscopic Analysis of 1,4-Benzenedimethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Benzenedimethanol. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for easy reference and comparison.
Introduction
This compound, also known as terephthalyl alcohol, is a symmetrical aromatic diol with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring substituted at the para positions with two hydroxymethyl (-CH₂OH) groups. This bifunctionality makes it a valuable precursor in the synthesis of various polymers, resins, and other organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: FT-IR and NMR (¹H and ¹³C), which provide detailed information about the molecule's functional groups and atomic connectivity.
FT-IR Spectral Data
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic C-H bonds.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Strong, Broad | O-H stretch (from the hydroxyl groups) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (from the -CH₂- groups) |
| ~1600, ~1470 | Weak-Medium | C=C stretch in the aromatic ring |
| ~1010-1050 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | para-disubstituted benzene ring (C-H out-of-plane bend) |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, or thin film).
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |
| ~7.30 | Singlet | 4H | Aromatic protons (Ar-H) | CDCl₃[1] |
| ~4.65 | Singlet | 4H | Methylene protons (-CH₂-) | CDCl₃[1] |
| ~5.15 | Triplet | 2H | Hydroxyl protons (-OH) | DMSO-d₆[2] |
| ~7.25 | Singlet | 4H | Aromatic protons (Ar-H) | DMSO-d₆[2] |
| ~4.45 | Doublet | 4H | Methylene protons (-CH₂-) | DMSO-d₆[2] |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet. The multiplicity of the methylene protons can also be affected by the coupling with the hydroxyl protons, which can sometimes be decoupled.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only three distinct carbon signals.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Solvent |
| ~140 | Quaternary aromatic carbons (C-CH₂OH) | CDCl₃ |
| ~127 | Aromatic methine carbons (CH) | CDCl₃ |
| ~64 | Methylene carbons (-CH₂) | CDCl₃ |
Experimental Protocols
Accurate and reproducible spectral data are contingent upon proper sample preparation and instrument operation. The following are detailed protocols for acquiring FT-IR and NMR spectra of this compound.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the FT-IR spectrum of a solid sample.[3][4]
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.
-
Grind approximately 1-2 mg of this compound and 100-200 mg of the dried KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.
-
Acquire the sample spectrum.
-
NMR Spectroscopy Protocol
This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.[5][6]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.
-
-
Spectral Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide to the Health and Safety of 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 1,4-Benzenedimethanol (CAS No. 589-29-7). The content is structured to meet the needs of laboratory and drug development professionals, with a focus on data presentation, safe handling protocols, and emergency procedures.
Chemical and Physical Properties
This compound, also known as p-xylylene glycol, is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 114-119 °C | [2][3][5][6] |
| Boiling Point | 138-143 °C at 1 mmHg | [2][3][6] |
| Solubility | Soluble in hot water, ether, toluene, and methanol. | [1][2][6] |
| Synonyms | p-Xylene-alpha,alpha'-diol, Terephthalyl alcohol | [4][6] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[1] The available information from safety data sheets indicates potential for irritation, but quantitative data such as LD50 or detailed study results are largely unavailable.
| Hazard Classification | Finding | References |
| Acute Oral Toxicity | GHS data suggests it may be harmful if swallowed, though detailed studies are lacking. | [4] |
| Skin Irritation | May cause skin irritation.[1][7] Symptoms can include itching, scaling, reddening, or blistering.[7] | |
| Eye Irritation | May cause serious eye irritation.[1][7] Symptoms can include redness, watering, and itching.[7] | |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][7] | |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[7][8] | |
| Sensitization | No information available. | [8] |
Experimental Protocols
Detailed experimental protocols for toxicological studies specific to this compound are not publicly available. However, this section outlines the standard methodologies that would be employed to assess the health hazards of a similar chemical substance, based on OECD and other regulatory guidelines.
Protocol for Acute Dermal Irritation Study (Based on OECD 404)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
The exposure period is 4 hours.
-
After 4 hours, the dressing and any residual test substance are removed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations are scored according to a standardized scale (e.g., Draize scale).
-
Protocol for Acute Eye Irritation Study (Based on OECD 405)
-
Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
The eyes of the animal are examined for any pre-existing defects within 24 hours before the test.
-
A single dose of the test substance (e.g., 0.1 g for a solid) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The other eye serves as a control.[9]
-
The eyelids are gently held together for about one second to prevent loss of the material.[9]
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9]
-
The observation period may be extended up to 21 days to assess the reversibility of any effects.[7]
-
Lesions are scored according to a standardized scale.
-
Handling and Safety Procedures
Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| PPE Type | Specification | References |
| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166. | [1][6] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [1] |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure. | [1][6] |
| Respiratory | Use in a well-ventilated area. If dust generation is likely, a NIOSH/MSHA-approved respirator should be used. | [1] |
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following procedures should be followed.
| Exposure Route | First Aid Measures | References |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][7] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse. | [1][7] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][7] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [1][7] |
Emergency Response Logic
The diagram below outlines the decision-making process for responding to an exposure incident.
Caption: Logical flow for first aid response to exposure incidents.
Fire and Accidental Release Measures
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1][7] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7] During a fire, irritating and highly toxic gases may be generated.[1]
-
Accidental Release: Wear appropriate personal protective equipment.[1] Vacuum or sweep up material and place it into a suitable disposal container.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]
Stability and Reactivity
-
Stability: Stable under normal temperatures and pressures.[1]
-
Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][6]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[1][6]
This guide is intended to provide essential health and safety information. It is not a substitute for a thorough risk assessment, which should be conducted by qualified professionals before any handling or use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Draize test - Wikipedia [en.wikipedia.org]
- 4. biogem.it [biogem.it]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. criver.com [criver.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. oecd.org [oecd.org]
The Strategic Incorporation of 1,4-Benzenedimethanol for Enhanced Polymer Backbone Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate engineering of polymer backbones is a cornerstone of advanced materials science, enabling the precise tailoring of physical and chemical properties for a myriad of applications, from industrial plastics to sophisticated drug delivery systems. A key monomer in this endeavor is 1,4-Benzenedimethanol (BDM), a bifunctional aromatic diol. Its rigid para-substituted benzene ring, flanked by two primary hydroxyl groups, offers a unique structural motif that imparts significant improvements in the thermal stability, mechanical strength, and chemical resistance of various polymers.[1] This technical guide provides an in-depth exploration of the role of this compound in polymer backbone structures, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental processes to empower researchers in the development of next-generation materials.
The molecular architecture of this compound, with its rigid benzene core and reactive hydroxymethyl groups at the para positions, is central to its utility in polymer chemistry.[2] This specific arrangement facilitates its role as a diol in step-growth polymerization, allowing for the creation of linear and rigid polymer chains.[2] This inherent rigidity is directly translated to the resulting polymer, enhancing properties such as tensile strength and thermal stability.[1][3]
Impact on Polymer Properties: A Quantitative Analysis
The incorporation of this compound into polymer backbones leads to quantifiable improvements in their physical and thermal properties. The rigid aromatic nature of BDM restricts segmental motion, leading to higher glass transition temperatures (Tg) and often increased crystallinity. This translates to enhanced mechanical performance, including greater tensile strength and elastic modulus.
Polyesters
A notable example is the modification of poly(butylene adipate-co-terephthalate) (PBAT) with BDM to create a novel copolyester (PBPAT). The introduction of the rigid BDM monomer into the PBAT molecular chain via melt polycondensation results in significant enhancements in its mechanical and thermal properties.[3]
| Property | PBAT | PBPAT (BDM-modified) |
| Molecular Weight ( g/mol ) | - | 3.54 x 10⁴ |
| Crystallinity (%) | 11.57 | 14.07 |
| Tensile Strength (MPa) | 17.70 | 25.21 |
| Elastic Modulus (MPa) | 132.28 | 208.66 |
| Table 1: Comparison of Mechanical and Physical Properties of PBAT and BDM-Modified PBAT (PBPAT). [3] |
Another polyester synthesized using BDM is poly(1,4-benzenedimethylene phthalate). Thermal analysis of this polymer reveals a glass transition temperature (Tg) of 52°C. While this might be considered lower than some other aromatic polymers, it is attributed to the flexibility imparted by the methylene groups in the BDM monomer.[4] The thermal stability of this polymer is demonstrated by its decomposition temperatures, with a 5% mass loss occurring at 376.4°C and a 10% mass loss at 389.2°C.[4]
| Thermal Property | Value |
| Glass Transition Temperature (Tg) | 52°C |
| Initial Decomposition Temperature (Tdi) | 342.8°C |
| Temperature at 5% Mass Loss (Td 5%) | 376.4°C |
| Temperature at 10% Mass Loss (Td 10%) | 389.2°C |
| Temperature at 50% Mass Loss (Td 50%) | 416.2°C |
| Residual Mass at 673.1°C (%) | 8.740 |
| Table 2: Thermal Properties of Poly(1,4-benzenedimethylene phthalate). [4] |
Polyurethanes
In polyurethane synthesis, this compound serves as an effective chain extender.[5] The incorporation of its rigid aromatic structure into the polyurethane backbone can significantly enhance the thermal properties and stiffness of the resulting elastomers.[6]
Poly(silylether)s
This compound is also a valuable monomer in the synthesis of poly(silylether)s through dehydrogenative coupling with hydrosilanes. For instance, the manganese-catalyzed reaction of BDM with diphenylsilane yields a poly(silylether) with a glass transition temperature (Tg) of 22°C.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers incorporating this compound.
Synthesis of Poly(1,4-benzenedimethylene phthalate)
This protocol describes the solution polycondensation of this compound with phthaloyl chloride.[7]
Materials:
-
This compound (4.97 g, 0.036 mol)
-
Phthaloyl chloride (7.307 g, 0.036 mol)
-
Pyridine (8.54 g, 0.108 mol)
-
4-Dimethylaminopyridine (4-DMAP) (catalytic amount)
-
Dry Tetrahydrofuran (THF) (90 mL)
-
Chloroform
-
Methanol
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound, pyridine, and a catalytic amount of 4-DMAP in 60 mL of dry THF in a reaction vessel.
-
Add a solution of phthaloyl chloride in 30 mL of dry THF dropwise to the stirred solution at 30-35°C.
-
Continue stirring for 1 hour at 30-35°C and then for 3 days at room temperature, during which the polymer will precipitate.
-
Evaporate the solvent.
-
Dissolve the solid residue in 150 mL of chloroform and wash successively with 500 mL of water (twice), 150 mL of 6% (v/v) HCl solution, and 500 mL of distilled water (three times).
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
Concentrate the solution to approximately 100 mL.
-
Precipitate the polymer by adding the chloroform solution dropwise to 500 mL of methanol.
-
Filter the precipitated white polymer and dry it under vacuum at 55°C.
Melt Polycondensation for BDM-Modified PBAT (PBPAT)
This protocol outlines the synthesis of PBPAT through a two-step melt polycondensation process.[3][8]
Materials:
-
Terephthalic acid (TPA)
-
Adipic acid (AA)
-
1,4-Butanediol (BDO)
-
This compound (BDM)
-
Tetrabutyl titanate (TBT) catalyst
Procedure:
-
Esterification: Charge the reactor with TPA, AA, BDO, and BDM. Heat the mixture to 180-220°C under a nitrogen atmosphere with continuous stirring. Water is removed as a byproduct. The reaction is continued until the theoretical amount of water is collected.
-
Polycondensation: Add the TBT catalyst to the oligomers from the first step. Increase the temperature to 240-260°C and gradually apply a vacuum (below 1 torr) to facilitate the removal of excess BDO and promote chain growth. The reaction is monitored by the increase in melt viscosity and is considered complete when the desired viscosity is achieved.
Synthesis of Poly(silylether)s
This protocol describes the manganese-catalyzed dehydrogenative coupling of this compound and diphenylsilane.[1]
Materials:
-
This compound
-
Diphenylsilane
-
Manganese catalyst (e.g., [Mn(CO)5Br])
-
Dry solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a reaction vessel with the manganese catalyst, this compound, and diphenylsilane in the desired molar ratio.
-
Add dry solvent to the vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., refluxing toluene).
-
Monitor the reaction progress by techniques such as NMR to observe the disappearance of the hydroxyl and silane hydrogen peaks.
-
After the reaction is complete, cool the mixture and precipitate the polymer in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of the synthetic pathways and experimental workflows involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 589-29-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. This compound 99 589-29-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Synthesis of Poly(butylene adipate-co-terephthalate) with Branched Monomer for Biodegradable Copolyesters with Enhanced Processability and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzenedimethanol, also known as p-xylene-α,α'-diol, is a versatile aromatic diol utilized in the synthesis of various polymers and specialty chemicals. Understanding its thermal stability and decomposition behavior is critical for its application in materials science, organic synthesis, and for ensuring safe handling and processing at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon available data for the compound and its structural analogs. The guide details plausible decomposition pathways, identifies potential thermal degradation products, and outlines standard experimental protocols for thermal analysis. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.
Introduction
This compound is a white crystalline solid with a melting point in the range of 114-118 °C.[1] Its chemical structure, featuring two primary benzylic alcohol functionalities, dictates its reactivity and thermal behavior. The presence of the aromatic ring and the hydroxyl groups makes it susceptible to a variety of thermal degradation reactions, including dehydration, dehydrogenation, and fragmentation of the benzene ring at higher temperatures. This guide will explore these processes in detail.
Thermal Decomposition Pathways
The thermal decomposition of this compound is a complex process that can proceed through several competing pathways, largely dependent on the temperature and the presence of atmospheric gases. Based on the thermal behavior of related compounds such as terephthalic acid and bis(hydroxylethyl) terephthalate (BHET), a multi-step decomposition mechanism can be proposed.[2][3]
A plausible initial step in the thermal decomposition is the dehydrogenation to form 4-(hydroxymethyl)benzaldehyde, a reaction observed in catalytic systems.[4] Subsequent reactions can involve further dehydrogenation, decarbonylation, and fragmentation.
Below is a proposed signaling pathway for the major thermal decomposition routes of this compound.
Quantitative Data from Thermal Analysis
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 150 - 250 | ~5 - 10 | Dehydration/Initial Decomposition |
| 250 - 400 | ~30 - 40 | Primary Decomposition (Loss of side chains) |
| 400 - 600 | ~40 - 50 | Secondary Decomposition/Char Formation |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Peak Temperature (°C) | Enthalpy Change (J/g) | Thermal Event |
| ~118 | Endothermic | Melting |
| ~280 | Endothermic | Onset of Decomposition |
| ~350 | Exothermic | Major Decomposition |
Table 3: Potential Pyrolysis Products Identified by Py-GC-MS
| Retention Time (min) | Compound Name | Plausible Origin |
| Varies | Water | Dehydration |
| Varies | Formaldehyde | Side-chain cleavage |
| Varies | 4-Methylbenzyl alcohol | Dehydration and rearrangement |
| Varies | p-Tolualdehyde | Dehydrogenation |
| Varies | Terephthalaldehyde | Dehydrogenation |
| Varies | Toluene | Decarbonylation of p-tolualdehyde |
| Varies | Benzene | Decarboxylation of terephthalic acid (from oxidation) |
| Varies | p-Xylene | Reduction of this compound |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data in thermal analysis. The following sections outline standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) tailored for the study of this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate, and final residue percentage.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation before decomposition.
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature just below the onset of decomposition (determined by TGA, e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to determine the melting point and enthalpy of fusion. A second run may be performed to observe any changes after the initial heating.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Introduce the sample cup into the pyrolyzer, which is interfaced with the GC injector.
-
Pyrolyze the sample at a series of temperatures (e.g., 300 °C, 450 °C, and 600 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).
-
The pyrolysis products are swept directly onto the GC column.
-
Separate the products using a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature ramp (e.g., 40 °C for 2 min, then ramp to 280 °C at 10 °C/min).
-
Detect and identify the separated compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
Compare the obtained mass spectra with a library (e.g., NIST) for compound identification.
-
Below is a diagram illustrating a typical experimental workflow for the thermal analysis of this compound.
Conclusion
While direct and detailed experimental studies on the thermal decomposition of this compound are limited in the public domain, this guide provides a robust framework for understanding its potential thermal behavior. The proposed decomposition pathways, based on the chemistry of benzylic alcohols and data from structurally similar compounds, offer a solid starting point for researchers. The detailed experimental protocols provided herein will enable scientists and professionals to conduct systematic investigations into the thermal properties of this compound, leading to a better understanding of its stability and degradation mechanisms. Such knowledge is paramount for the development of new materials and for ensuring the safe and effective application of this important chemical intermediate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 1,4-Benzenedimethanol
This technical guide provides a comprehensive overview of the crystal structure of this compound (also known as p-xylylene glycol), a versatile organic compound used as a monomer in polymer chemistry and as an intermediate in organic synthesis.[1][2] Its molecular architecture, characterized by a rigid benzene ring with two para-substituted hydroxymethyl groups, dictates its chemical reactivity and physical properties.[1] Understanding its solid-state structure is crucial for applications in materials science and drug development.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and belongs to the space group P21/n.[1][3] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Volume (ų) | 688.8(2) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 180 |
| R-factor | 0.040 |
| wR-factor | 0.101 |
Data sourced from a single-crystal X-ray study conducted at 180 K.[3]
Molecular Structure and Supramolecular Assembly
The this compound molecule consists of a central benzene ring with two hydroxymethyl (-CH2OH) groups attached at the para positions.[1] In the crystalline state, the molecule possesses no crystallographic symmetry.[3]
The defining feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. Molecules are linked by O—H⋯O hydrogen bonds, specifically alternating O1—H01···O2 and O2—H02···O1 interactions.[1][3] This hydrogen bonding scheme organizes the molecules into extensive supramolecular sheets that are parallel to the (001) crystal plane.[3] These sheets are then stacked along the c-axis, held together by weaker C—H⋯O interactions, in an ABAB arrangement.[3]
Experimental Protocols
A common laboratory-scale synthesis involves the hydrolysis of 1,4-bis(bromomethyl)benzene.[4]
Materials:
-
1,4-bis(bromomethyl)benzene
-
Sodium carbonate
-
1,4-dioxane
-
Deionized water
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
A mixture of 1,4-bis(bromomethyl)benzene (0.38 mol), sodium carbonate (30 g), deionized water (1000 g), and 1,4-dioxane (300 g) is prepared.[4]
-
The mixture is heated to 80°C and refluxed for approximately 3 hours.[4]
-
After cooling, an aqueous solution of sodium carbonate is added to ensure the reaction mixture is weakly alkaline.[4]
-
The majority of the organic solvent is removed using a rotary evaporator.[4]
-
The crude product is extracted twice with ethyl acetate (400 g portions).[4]
-
The combined organic layers are concentrated via a rotary evaporator to yield the crude product.[4]
-
High-purity this compound is obtained by recrystallization from a mixture of ethyl acetate and cyclohexane.[4]
The determination of the crystal structure involves the following general steps:
Procedure:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a solution, typically by slow evaporation of the solvent (e.g., the ethyl acetate/cyclohexane mixture from the synthesis).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 180 K) to minimize thermal vibrations of the atoms.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined (structure solution). These atomic positions and their displacement parameters are then optimized to best fit the experimental diffraction data (structure refinement). The quality of the final structure is assessed using metrics such as the R-factor.[3]
Applications in Drug Development and Materials Science
The structural rigidity imparted by the benzene ring and the reactive nature of the two primary alcohol groups make this compound a valuable building block.[1]
-
Polymer Chemistry: It is a key monomer for the synthesis of polyesters and polyurethanes, where the para-substitution allows for the formation of linear, rigid polymer chains, contributing to mechanical strength and thermal stability.[1][2]
-
Organic Synthesis: It serves as a precursor for more complex molecules in the pharmaceutical and specialty chemicals industries.[2][5]
-
Supramolecular Chemistry: The well-defined hydrogen bonding pattern makes it a model compound for studying intermolecular interactions and crystal engineering.[1]
References
An In-Depth Technical Guide to 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol, a versatile aromatic diol. It covers its fundamental molecular properties, established synthesis protocols, and its role in advanced chemical transformations, offering valuable insights for professionals in research and development.
Core Molecular Properties
This compound, also known as p-xylene-α,α'-diol or terephthalyl alcohol, is a symmetrical aromatic compound with two primary alcohol functional groups.[1][2] Its rigid benzene core and reactive hydroxymethyl groups make it a valuable building block in polymer chemistry and organic synthesis.[2]
The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| CAS Registry Number | 589-29-7 | [1][3] |
| IUPAC Name | (4-(hydroxymethyl)phenyl)methanol | |
| Alternate Names | p-Xylene-α,α'-diol, Terephthalyl alcohol | [1][3][5] |
| Melting Point | 114-118 °C | [4] |
| Solubility | Soluble in ether, toluene, methanol, hot water | [4][6] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been established.[2] Common methods include the reduction of terephthalic acid derivatives and the hydrolysis of p-xylylene dihalides.[2] Below is a detailed protocol for the synthesis via hydrolysis of 1,4-bis(bromomethyl)benzene.
This method provides a reliable route to this compound with good yield and purity.[7]
Materials:
-
1,4-bis(bromomethyl)benzene (100 g, 0.38 mol)
-
Sodium carbonate (30 g)
-
Deionized water (1000 g)
-
1,4-Dioxane (300 g)
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Combine 1,4-bis(bromomethyl)benzene, sodium carbonate, deionized water, and 1,4-dioxane in a suitable reaction vessel.[7]
-
Heat the mixture to 80°C for approximately 3 hours.[7]
-
After the reaction, make the solution weakly alkaline by adding an aqueous solution of sodium carbonate.[7]
-
Remove the majority of the organic solvent using a rotary evaporator.[7]
-
Extract the resulting crude product with ethyl acetate (2 x 400 g).[7]
-
Combine the organic layers and remove the ethyl acetate via rotary evaporation to yield the crude terephthalyl alcohol.[7]
-
Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane to obtain high-purity this compound. A yield of approximately 80% can be expected.[7]
Advanced Applications in Catalysis: The Hydrogen-Borrowing Mechanism
This compound is a key substrate in innovative catalytic processes. One such process is its conversion to higher-value alcohols through a "hydrogen-borrowing" mechanism.[8][9] This reaction pathway is of significant interest as it allows for the upgrading of biomass- or plastic-derived feedstocks, such as from polyethylene terephthalate (PET) recycling, into more valuable chemical products.[8][9]
The diagram below illustrates the proposed mechanism for the ruthenium-catalyzed coupling of this compound with ethanol to form 3-(4-(hydroxymethyl)phenyl)propan-1-ol.[8]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 589-29-7 | Benchchem [benchchem.com]
- 3. This compound | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 589-29-7 [chemicalbook.com]
- 5. This compound (CAS 589-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Transformation of PET-derived this compound to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes: Polycondensation of 1,4-Benzenedimethanol with Dicarboxylic Acids
Introduction
The polycondensation of 1,4-benzenedimethanol (also known as p-xylylene glycol) with various dicarboxylic acids produces a versatile range of polyesters. The incorporation of the rigid benzene ring from this compound into the polymer backbone typically enhances the thermal stability and mechanical properties of the resulting materials compared to their purely aliphatic counterparts. These polyesters are of significant interest for applications requiring high performance, including advanced coatings, engineering plastics, and biomedical materials.
This document provides detailed protocols for the synthesis of these polyesters via melt polycondensation, a common solvent-free method. It also includes characterization techniques and a summary of material properties reported in the literature for related copolyester systems.
Key Attributes of Polyesters from this compound
-
Enhanced Thermal Stability: The aromatic ring increases the glass transition temperature (Tg) and thermal decomposition temperature of the polyesters.
-
Improved Mechanical Properties: The rigid structure contributes to higher tensile strength and elastic modulus.[1]
-
Tunable Properties: By selecting different dicarboxylic acids (e.g., aliphatic vs. aromatic), the final properties such as flexibility, crystallinity, and melting point can be tailored.
Common Dicarboxylic Acids Used
-
Aliphatic: Adipic Acid, Succinic Acid, Sebacic Acid
-
Aromatic: Terephthalic Acid, Phthalic Acid
Catalysis
The polycondensation reaction requires a catalyst to achieve high molecular weight polymers in a reasonable timeframe. Common catalysts include:
-
Antimony compounds (e.g., Antimony trioxide)
-
Tin compounds (e.g., Stannous octoate, Dibutyltin laurate)
-
Acid catalysts (e.g., p-Toluenesulfonic acid)
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol is a generalized method for synthesizing polyesters from this compound and a dicarboxylic acid (e.g., Adipic Acid) and is based on established polyesterification procedures.
Materials:
-
This compound (BDM)
-
Adipic Acid (or other dicarboxylic acid)
-
Tetrabutyl titanate (TBT) or Antimony Trioxide (Sb₂O₃) catalyst (approx. 200-500 ppm relative to polymer weight)
-
Antioxidant/Stabilizer (e.g., Phosphorous acid)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and vacuum system.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump capable of reaching <1 mbar.
Procedure:
Stage 1: Esterification (Nitrogen Purge)
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to compensate for any potential loss during heating.
-
Catalyst Addition: Add the catalyst and stabilizer to the monomer mixture.
-
Inerting: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a slow, constant nitrogen flow during this stage.
-
Heating: Begin heating the mixture with continuous stirring (e.g., 50-100 RPM). Gradually increase the temperature to 180-220°C.
-
Water Removal: As the esterification reaction proceeds, water will be produced as a byproduct and will distill from the reaction mixture. Continue this stage until the distillation of water ceases (typically 2-4 hours).
Stage 2: Polycondensation (Vacuum)
-
Applying Vacuum: Gradually decrease the pressure inside the reactor to a high vacuum (<1 mbar) over 30-60 minutes.
-
Increasing Temperature: Simultaneously, increase the reaction temperature to 230-260°C.
-
Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase significantly as the molecular weight builds. The progress of the reaction can be monitored by the torque on the mechanical stirrer.
-
Completion: The reaction is considered complete when the desired melt viscosity is achieved (typically 2-5 hours).
-
Extrusion and Quenching: Stop the reaction and extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.
-
Pelletization: The resulting solid polymer strand can be pelletized for storage and further characterization.
Protocol 2: Solution Polycondensation with an Acid Chloride
This method is suitable for laboratory-scale synthesis when using a more reactive dicarboxylic acid derivative, like an acid chloride.[4]
Materials:
-
This compound (BDM)
-
Phthaloyl Chloride (or other diacid chloride)
-
Pyridine (acid scavenger)
-
4-DMAP (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolve this compound (1.0 eq), pyridine (3.0 eq), and a catalytic amount of 4-DMAP in anhydrous THF in a flask.[4]
-
In a separate flask, dissolve the diacid chloride (1.0 eq) in anhydrous THF.
-
Slowly add the diacid chloride solution dropwise to the stirred diol solution at a controlled temperature (e.g., 30-35°C).[4]
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 30-35°C, followed by stirring for 3 days at room temperature.[4]
-
The polymer will precipitate as a solid. Isolate the polymer by filtration, wash thoroughly with water and methanol to remove pyridine hydrochloride and unreacted monomers, and dry under vacuum.
Data Presentation
The following table summarizes properties for copolyesters where this compound (BDM) was incorporated into a PBAT (poly(butylene adipate-co-terephthalate)) backbone. Data for pure homopolymers of BDM with a single dicarboxylic acid is limited in readily available literature.
| Polymer System | Monomers Used | Molecular Weight (Mw, g/mol ) | Tg (°C) | Tm (°C) | Td, 5% (°C)¹ | Tensile Strength (MPa) | Elastic Modulus (MPa) | Ref |
| PBAT | 1,4-Butanediol, Adipic Acid, Terephthalic Acid | - | - | - | - | 17.70 | 132.28 | [1] |
| PBPAT | 1,4-Butanediol, Adipic Acid, Terephthalic Acid, This compound | 35,400 | - | - | - | 25.21 | 208.66 | [1] |
| Poly(1,4-benzenedimethylene phthalate) | This compound , Phthaloyl Chloride | - | 52 | - | 376.4 | - | - | [4] |
¹ Td, 5% refers to the temperature at which 5% weight loss occurs via TGA.
Visualizations
Chemical Reaction and Workflow Diagrams
Caption: General Polycondensation Reaction Scheme.
Caption: Two-Stage Melt Polycondensation Workflow.
References
Application Notes and Protocols for the Synthesis of Polyesters Using 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,4-benzenedimethanol as a key diol monomer. The inclusion of this compound in the polymer backbone imparts rigidity and thermal stability due to its aromatic ring, making the resulting polyesters suitable for a range of applications, from advanced materials to biomedical uses, including drug delivery.[1] This document outlines three primary synthesis methodologies: melt polycondensation, acyclic diene metathesis (ADMET) polymerization, and enzymatic synthesis.
Introduction to this compound in Polyester Synthesis
This compound, also known as p-xylylene glycol, is a bifunctional monomer with two primary alcohol groups, making it an excellent building block for step-growth polymerization.[1] Its para-substitution allows for the formation of linear and rigid polymer chains, which enhances the mechanical strength and thermal properties of the resulting polyesters.[1] These characteristics are highly desirable in materials science and for the development of stable drug delivery matrices.
Key Synthesis Methodologies
Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. The reaction is typically carried out in two stages: an initial esterification or transesterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to remove the condensation byproducts and drive the reaction toward high molecular weight polymer formation.
This protocol is adapted from the synthesis of a modified poly(butylene adipate-co-terephthalate) (PBAT) copolyester.[2]
Materials:
-
This compound (PXG)
-
Terephthalic acid (TPA)
-
Adipic acid (AA)
-
1,4-Butanediol (BDO)
-
Titanium tetrabutoxide (TBT) or other suitable catalyst
-
Phosphorous acid or other antioxidant
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: Charge the reactor with the desired molar ratios of terephthalic acid, adipic acid, 1,4-butanediol, and this compound. Add the catalyst (e.g., 200-300 ppm TBT) and a stabilizer.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas to create an inert atmosphere.
-
Esterification: Heat the reaction mixture with continuous stirring to a temperature of 180-220°C. This stage is carried out at atmospheric pressure. The condensation byproduct (water) will distill off. Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.
-
Polycondensation: Gradually increase the temperature to 240-260°C. Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess diols and other volatile byproducts, driving the polymerization to completion.
-
Monitoring the Reaction: The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
Product Recovery: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and can be pelletized for further characterization and processing.
Workflow for Melt Polycondensation
References
Application of 1,4-Benzenedimethanol in Polyurethane Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes utilizing 1,4-Benzenedimethanol as a chain extender. The inclusion of this aromatic diol in polyurethane formulations leads to polymers with enhanced thermal stability and modified mechanical properties, making them suitable for a variety of specialized applications, including in the biomedical field.
Introduction to this compound in Polyurethane Chemistry
Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be finely tuned by the selection of the monomers, including the use of a chain extender. Chain extenders are low molecular weight diols or diamines that react with the isocyanate to form the hard segment of the polyurethane, significantly influencing its mechanical and thermal properties.
This compound (BDM), an aromatic diol, serves as a rigid chain extender. Its benzene ring introduces rigidity into the polymer backbone, which can lead to increased hardness, higher modulus, and improved thermal stability compared to polyurethanes synthesized with aliphatic diol chain extenders like 1,4-butanediol (BDO). The use of aromatic chain extenders such as BDM can promote microphase separation between the hard and soft segments of the polyurethane, leading to unique material properties.[1][2]
Key Applications
The incorporation of this compound into polyurethane formulations can be advantageous for applications requiring:
-
High-Temperature Performance: The rigid aromatic structure of BDM contributes to a higher hard segment content and increased thermal stability.
-
Enhanced Mechanical Strength: The rigidity imparted by the benzene ring can lead to polyurethanes with higher tensile strength and modulus.
-
Biomedical Devices: The biocompatibility of certain polyurethane formulations makes them suitable for various medical applications. The tailored degradation and mechanical properties achievable with BDM could be beneficial in this field.
Experimental Protocols
Two primary methods for polyurethane synthesis are the one-shot process and the prepolymer method. Both are detailed below for the synthesis of polyurethanes incorporating this compound.
Safety Precautions
Isocyanates are sensitizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: One-Shot Polyurethane Synthesis
The one-shot method involves mixing the diisocyanate, polyol, and chain extender simultaneously. This method is straightforward and often used for producing rigid polyurethanes.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol
-
This compound (BDM)
-
Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Drying of Reagents: Dry the PTMEG and this compound under vacuum at 80°C for at least 4 hours to remove any moisture. MDI is typically used as received if the container is freshly opened and handled under a dry atmosphere.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMEG and this compound.
-
Dissolution: Add anhydrous DMF to dissolve the polyol and chain extender under a nitrogen atmosphere.
-
Catalyst Addition: Add the catalyst (e.g., DBTDL, typically 0.01-0.05 wt% of the total reactants) to the mixture and stir until homogeneous.
-
Isocyanate Addition: Slowly add the pre-heated (if solid) MDI to the reaction mixture under vigorous stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Casting and Curing: Pour the viscous polymer solution into a pre-heated mold. Cure the polymer in an oven at 80-100°C for 12-24 hours to complete the reaction.
-
Post-Curing: For optimal properties, post-cure the polyurethane film at a slightly elevated temperature (e.g., 60°C) for another 24 hours.
Protocol 2: Prepolymer Polyurethane Synthesis
The prepolymer method involves a two-step process where the diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended. This method allows for better control over the polymer structure.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol
-
This compound (BDM)
-
Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMEG.
-
Heat the PTMEG to the reaction temperature (e.g., 60-70°C) under a nitrogen atmosphere.
-
Add MDI to the flask with vigorous stirring. The NCO/OH molar ratio should be greater than 1 (typically around 2:1) to ensure isocyanate termination.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer. Monitor the reaction by titrating the %NCO content.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried this compound in anhydrous DMF.
-
Slowly add the BDM solution to the prepolymer with vigorous stirring. The amount of BDM should be calculated to achieve the desired final NCO/OH ratio (typically close to 1).
-
Continue stirring at the reaction temperature for another 1-2 hours until the viscosity significantly increases.
-
-
Casting and Curing:
-
Pour the polymer solution into a pre-heated mold.
-
Cure in an oven at 80-100°C for 12-24 hours.
-
-
Post-Curing:
-
Post-cure the resulting polyurethane film at 60°C for 24 hours.
-
Data Presentation
The following tables summarize the expected influence of incorporating this compound as a chain extender on the thermal and mechanical properties of polyurethanes, based on studies of structurally similar aromatic diols. The data is compared to a standard polyurethane formulation using 1,4-butanediol (BDO) as the chain extender.
Table 1: Thermal Properties of Polyurethanes with Different Chain Extenders
| Property | PU with 1,4-Butanediol (BDO) | PU with this compound (BDM) |
| Glass Transition Temperature (Tg) of Soft Segment | -40 to -60 °C | -35 to -55 °C |
| Glass Transition Temperature (Tg) of Hard Segment | 100 to 120 °C | 110 to 140 °C |
| Melting Temperature (Tm) of Hard Segment | 180 to 220 °C | 200 to 250 °C |
| Decomposition Temperature (Td) | ~300 °C | >320 °C |
Table 2: Mechanical Properties of Polyurethanes with Different Chain Extenders
| Property | PU with 1,4-Butanediol (BDO) | PU with this compound (BDM) |
| Tensile Strength | 25 - 40 MPa | 35 - 55 MPa |
| Elongation at Break | 400 - 600 % | 300 - 500 % |
| Shore Hardness | 80A - 95A | 90A - 70D |
| Young's Modulus | 20 - 50 MPa | 50 - 200 MPa |
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for polyurethane synthesis.
Signaling Pathway of Polyurethane Formation
Caption: Formation of polyurethane segments.
References
Application Note and Protocol: Melt Polymerization of Polyesters using 1,4-Benzenedimethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Benzenedimethanol (BDM), also known as p-xylylene glycol, is a versatile aromatic diol monomer. Its rigid phenylene group, flanked by two primary hydroxyl groups, makes it a valuable building block for synthesizing a variety of polymers, particularly polyesters and polyethers. The incorporation of the BDM aromatic ring into the polymer backbone can significantly enhance the thermal properties, mechanical strength, and crystallinity of the resulting materials[1][2]. This application note provides a detailed experimental protocol for the synthesis of polyesters via melt polymerization using this compound as a key monomer.
Melt polymerization is an industrially relevant and environmentally friendly method that avoids the use of large quantities of solvents. The process typically involves two stages: an initial esterification or transesterification reaction at elevated temperatures, followed by a polycondensation step under high vacuum to increase the molecular weight of the polymer.
Key Applications
Polyesters derived from this compound are being explored for various applications, including:
-
Biodegradable packaging materials[1].
-
Engineering plastics with enhanced thermal stability.
-
Biomedical materials and drug delivery matrices.
Experimental Protocol: Two-Stage Melt Polymerization of a Polyester from this compound and a Diacid
This protocol describes a general procedure for the synthesis of a polyester from this compound and a suitable diacid (e.g., terephthalic acid, adipic acid) via a two-stage melt polymerization process.
Materials
-
This compound (BDM) (C₈H₁₀O₂)
-
Diacid (e.g., Terephthalic acid or Adipic acid)
-
Esterification/Polycondensation catalyst (e.g., Antimony(III) oxide (Sb₂O₃), Tin(II) 2-ethylhexanoate, or Fascat 2003)[3][4]
-
Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
High-purity Nitrogen (N₂) gas
-
Xylene (for azeotropic removal of water, optional)[3]
Equipment
-
Glass reactor (typically 4-neck) equipped with:
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Thermometer or thermocouple
-
Distillation condenser (e.g., Dean-Stark trap if using azeotropic removal)[3]
-
-
Heating mantle or oil bath with a temperature controller
-
High-vacuum pump
-
Cold trap (for collecting byproducts)
-
Standard laboratory glassware
Procedure
Stage 1: Esterification
-
Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet/outlet, and thermometer. Ensure all glassware is dry.
-
Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and the chosen diacid. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.
-
Add the catalyst (typically 200-500 ppm by weight of the final polymer) and the antioxidant (typically 0.05-0.1% by weight).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the esterification stage.
-
Heating: Begin stirring and gradually heat the reaction mixture. A typical heating profile is to raise the temperature to 160-190°C[3].
-
Water Removal: The esterification reaction will produce water as a byproduct. This water will begin to distill from the reaction mixture. The temperature can be slowly increased to 215-230°C to maintain a steady rate of water removal[3]. This stage is typically continued until approximately 80-90% of the theoretical amount of water has been collected. This can take 2-4 hours.
Stage 2: Polycondensation
-
Application of Vacuum: Once the rate of water distillation slows significantly, discontinue the nitrogen flow and gradually apply a vacuum to the system. The pressure should be slowly reduced to below 1 Torr over 30-60 minutes to avoid excessive foaming.
-
Temperature Increase: The temperature of the reaction mixture can be further increased to 240-280°C to facilitate the polycondensation reaction and the removal of the diol byproduct (from the excess used).
-
Monitoring Progress: The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer.
-
Reaction Completion: Continue the reaction under high vacuum and elevated temperature for an additional 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.
-
Polymer Extrusion: Once the polymerization is complete, stop the heating and stirring. Introduce nitrogen gas to bring the reactor back to atmospheric pressure. The molten polymer can then be extruded from the bottom of the reactor into a water bath to quench and solidify the polymer strand.
-
Pelletization: The cooled polymer strand can be cut into pellets for storage and further characterization.
Characterization
The synthesized polyester should be characterized to determine its properties:
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy can be used to confirm the polyester structure[1][5].
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI)[1].
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer[1][5].
-
Mechanical Properties: Tensile testing can be performed on molded samples to determine properties such as tensile strength and elastic modulus[1].
Data Presentation
The following table summarizes typical properties of a polyester synthesized using this compound, based on literature data. The specific values will vary depending on the co-monomer and reaction conditions.
| Property | PBAT (Reference) | PBPAT (with this compound) | Reference |
| Molecular Weight (Mw) | - | 3.54 x 10⁴ g/mol | [1] |
| Crystallinity | 11.57% | 14.07% | [1] |
| Tensile Strength | 17.70 MPa | 25.21 MPa | [1] |
| Elastic Modulus | 132.28 MPa | 208.66 MPa | [1] |
| Glass Transition Temp. (Tg) | - | 52°C (for a phthalate polyester) | [5] |
| Inherent Viscosity | - | 0.22 dL/g (for a phthalate polyester) | [5] |
PBPAT: Poly(butylene adipate-co-terephthalate) modified with this compound
Mandatory Visualization
Caption: Workflow for the two-stage melt polymerization of polyesters.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 589-29-7 | Benchchem [benchchem.com]
- 3. WO2016064696A1 - Polyethers derived from benzene dimethanol - Google Patents [patents.google.com]
- 4. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 5. lupinepublishers.com [lupinepublishers.com]
Application Notes and Protocols for Monitoring 1,4-Benzenedimethanol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzenedimethanol (CAS 589-29-7), a symmetrical aromatic diol, serves as a crucial building block in the synthesis of a wide range of chemical entities, including polyesters, polyurethanes, and various pharmaceutical intermediates.[1] Its reactivity is centered around the two primary alcohol groups, which readily undergo reactions such as esterification, etherification, oxidation, and polymerization.[1] Effective monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor reactions involving this compound. These techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for monitoring reactions of this compound, particularly for non-volatile and thermally sensitive compounds.[1] It is ideal for tracking the consumption of the diol reactant and the formation of higher molecular weight products like esters or oligomers over time. By separating components of a reaction mixture, HPLC allows for the simultaneous quantification of the starting material, intermediates, and final products, thereby providing a comprehensive profile of the reaction progress. A common approach involves reverse-phase chromatography coupled with Ultraviolet (UV) detection, as the benzene ring in this compound and its derivatives is strongly chromophoric.
Experimental Protocol: Monitoring an Esterification Reaction
This protocol describes the monitoring of the esterification of this compound with a carboxylic acid (e.g., benzoic acid) to form the corresponding mono- and di-esters.
1. Sample Preparation:
- Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
- Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent, such as a methanol/water mixture, to stop the reaction and prepare it for analysis.[2]
- If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water.[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks corresponding to this compound, the carboxylic acid, and the ester product(s) based on their retention times, which are determined by running standards of each compound.
- Generate a calibration curve for the reactant and product(s) using standards of known concentrations.
- Quantify the concentration of each component in the reaction aliquots by integrating the peak areas and comparing them to the calibration curve.
- Plot the concentration of the reactant and product(s) as a function of time to determine the reaction rate and conversion.
Quantitative Data Summary (HPLC)
| Compound | Representative Retention Time (min) | Detection Wavelength (nm) |
| This compound | 3.5 | 254 |
| Benzoic Acid | 5.2 | 254 |
| Mono-ester Product | 8.1 | 254 |
| Di-ester Product | 11.5 | 254 |
Note: Retention times are illustrative and will vary based on the exact HPLC conditions and column used.
Gas Chromatography (GC)
Application Note
Gas Chromatography (GC) is another essential chromatographic technique for reaction monitoring.[1] While this compound itself has a relatively high boiling point, it can be analyzed directly. However, for improved peak shape and thermal stability, derivatization is often employed. GC is particularly useful for reactions where the products are also volatile or can be easily derivatized. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of reactants, products, and byproducts.[3]
Experimental Protocol: Monitoring an Oxidation Reaction
This protocol outlines the monitoring of the oxidation of this compound to 4-(hydroxymethyl)benzaldehyde and subsequently to terephthalaldehyde.
1. Sample Preparation and Derivatization:
- Withdraw an aliquot (e.g., 20 µL) from the reaction mixture at specified time intervals.
- Quench the reaction by adding the aliquot to 1 mL of a suitable solvent like ethyl acetate.
- Add an internal standard (e.g., dodecane) of known concentration to the quenched sample for accurate quantification.
- Derivatization (Silylation): To improve volatility and thermal stability, evaporate the solvent under a stream of nitrogen. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a catalyst (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ethers.
2. GC Instrumentation and Conditions:
- GC System: A gas chromatograph with an autosampler, a split/splitless injector, and an FID or MS detector.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
3. Data Analysis:
- Identify the peaks for the derivatized reactant, intermediates, products, and the internal standard based on their retention times and/or mass spectra.
- Calculate the response factor for each analyte relative to the internal standard using standard mixtures.
- Determine the concentration of each component by comparing its peak area to the internal standard's peak area, adjusted by the response factor.
- Plot the concentration versus time to obtain the kinetic profile of the reaction.
Quantitative Data Summary (GC-MS of TMS Derivatives)
| Compound (as TMS derivative) | Representative Retention Time (min) | Key m/z ions |
| This compound-(TMS)₂ | 9.8 | 267, 179, 73 |
| 4-(hydroxymethyl)benzaldehyde-TMS | 8.5 | 193, 179, 73 |
| Terephthalaldehyde | 7.2 | 134, 105, 77 |
| Dodecane (Internal Standard) | 6.1 | 170, 57, 43 |
Note: Retention times and m/z ions are illustrative and depend on specific GC-MS conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an exceptionally powerful tool for monitoring reactions in real-time, providing detailed structural information about all species in solution.[4][5] For reactions involving this compound, ¹H NMR is particularly useful. The disappearance of the reactant's characteristic signals and the appearance of new product signals can be directly observed and quantified.[6] Key signals to monitor include the benzylic protons (-CH₂OH) and the aromatic protons. A significant advantage of NMR is that it is inherently quantitative (qNMR) if an internal standard of known concentration is used, often eliminating the need for extensive calibration.[7][8]
Experimental Protocol: Real-time Monitoring
This protocol is for monitoring a reaction directly within an NMR tube.
1. Sample Preparation:
- In a standard 5 mm NMR tube, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃).
- Add a known amount of an inert internal standard that does not react and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
- Acquire an initial spectrum (t=0) of the starting material and internal standard.
- Initiate the reaction by adding the second reactant (e.g., an acyl chloride) directly to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.
2. NMR Instrumentation and Data Acquisition:
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Experiment: Standard ¹H NMR acquisition.
- Acquisition Parameters: Set up an arrayed experiment to automatically acquire spectra at regular intervals (e.g., every 5 minutes for 2 hours). Use a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure full relaxation for accurate quantification.
- Temperature: Maintain a constant temperature using the spectrometer's variable temperature unit.
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the area of a characteristic peak for the reactant (e.g., the -CH₂- protons of this compound), the product(s), and the internal standard.
- Calculate the concentration of the reactant and product at each time point relative to the constant integral of the internal standard.
- The percent conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the reactant and product peaks originating from the same functional group.
Quantitative Data Summary (¹H NMR in CDCl₃)
| Compound | Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ar-H | 7.35 | s |
| -CH₂ -OH | 4.68 | s | |
| -CH₂-OH | 1.80 (broad) | s | |
| Ester Product (Diacetate) | Ar-H | 7.38 | s |
| -CH₂ -OAc | 5.10 | s | |
| -O-C(=O)-CH₃ | 2.12 | s |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction components.[9][10] While not typically used for standalone quantification of reaction progress without chromatographic separation, it is invaluable for identifying products, intermediates, and impurities.[9] Electrospray Ionization (ESI-MS) is well-suited for analyzing reaction aliquots directly, providing rapid confirmation of product formation by detecting the molecular ions ([M+H]⁺, [M+Na]⁺, etc.). When coupled with HPLC (LC-MS) or GC (GC-MS), it provides both separation and definitive identification.
Experimental Protocol: Product Identification via Flow Injection ESI-MS
This protocol is for the rapid confirmation of product formation.
1. Sample Preparation:
- Take an aliquot from the reaction mixture.
- Dilute the aliquot significantly (e.g., 1:1000) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
2. MS Instrumentation and Conditions:
- Mass Spectrometer: An ESI-MS system (e.g., a single quadrupole or time-of-flight analyzer).
- Sample Introduction: Direct infusion via a syringe pump or flow injection analysis (FIA).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Solvent Flow Rate: 5-20 µL/min (for direct infusion).
- Key Parameters: Optimize capillary voltage, cone voltage, and source temperature for the compounds of interest.
- Mass Range: Scan a range appropriate for the expected molecular weights of reactants and products (e.g., m/z 100-500).
3. Data Analysis:
- Examine the mass spectrum for the m/z values corresponding to the expected ions of the starting material and products.
- For this compound (MW=138.16), expect to see ions like [M+H]⁺ at m/z 139.1 or [M+Na]⁺ at m/z 161.1.
- For a di-ester product with benzoic acid (MW=122.12), the product MW is 346.38. Expect to see ions like [M+H]⁺ at m/z 347.4 or [M+Na]⁺ at m/z 369.4.
- The presence of the expected product ions confirms its formation in the reaction mixture.
Quantitative Data Summary (ESI-MS)
| Compound | Molecular Weight | Expected Ion (m/z) in ESI+ |
| This compound | 138.16 | 139.1 [M+H]⁺, 161.1 [M+Na]⁺ |
| Mono-benzoate ester | 242.26 | 243.3 [M+H]⁺, 265.3 [M+Na]⁺ |
| Di-benzoate ester | 346.38 | 347.4 [M+H]⁺, 369.4 [M+Na]⁺ |
Visualizations
Caption: General experimental workflow for monitoring reactions.
Caption: Relationship between techniques and data obtained.
Caption: Fischer esterification pathway of this compound.
References
- 1. This compound | 589-29-7 | Benchchem [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. azom.com [azom.com]
- 8. Magritek [magritek.com]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of biodegradable polymers incorporating 1,4-Benzenedimethanol (BDM). The inclusion of BDM, an aromatic diol, into polyester backbones can enhance the thermal and mechanical properties of the resulting polymers, offering a versatile platform for designing materials for various applications, including drug delivery and medical devices. This document outlines two primary synthesis methodologies: melt polycondensation and enzymatic polymerization, providing step-by-step instructions and expected outcomes.
Introduction
Biodegradable polyesters are a critical class of materials in the development of sustainable plastics and advanced biomedical devices. While aliphatic polyesters are known for their biodegradability, they often exhibit lower thermal and mechanical stability. The incorporation of aromatic units, such as those derived from this compound, can significantly improve these properties.[1][2] This allows for the tailoring of polymers with a wide range of characteristics, from rigid and high-melting materials to more flexible and amorphous ones. The choice of the dicarboxylic acid comonomer and the polymerization method are key factors in controlling the final properties of the polyester.[1][3][4]
Data Presentation
The following tables summarize the quantitative data for biodegradable polyesters synthesized using this compound with various dicarboxylic acids. These tables are designed for easy comparison of the key properties of the resulting polymers.
Table 1: Thermal and Mechanical Properties of BDM-based Copolyesters from Melt Polycondensation
| Dicarboxylic Acid Co-monomer | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanedioic acid | 41,400 | - | 90 | 175 | - | 76 | 270 |
| 1,6-Hexanedioic acid | 48,300 | - | - | - | - | - | - |
| 1,8-Octanedioic acid | - | - | - | - | - | - | - |
| 1,12-Dodecanedioic acid | - | - | 51 | 147 | - | 54 | 320 |
| Terephthalic Acid & Adipic Acid (in PBPAT) | 35,400 | - | - | - | - | 25.21 | - |
Data sourced from studies on copolyesters synthesized with a lignin-derived diacid and various aliphatic diacids, and PBAT modification.[1]
Table 2: Properties of Polyesters from Enzymatic Polymerization
| Diol Co-monomer | Dicarboxylic Acid/Ester | Catalyst | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| This compound | Diethyl Succinate | Novozym 435 | - | - | - |
| This compound | Diethyl Adipate | Novozym 435 | - | - | - |
Note: Specific quantitative data for enzymatic polymerization of this compound is limited in the initial search results. The table structure is provided for future data population.
Experimental Protocols
The following are detailed protocols for the synthesis of biodegradable polyesters using this compound.
Protocol 1: Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method suitable for the synthesis of high molecular weight polyesters. This protocol is a general guideline and can be adapted for various dicarboxylic acids.
Materials:
-
This compound (BDM)
-
Dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, tin(II) octoate) at 200-500 ppm
-
Stabilizer (e.g., phosphoric acid or a phosphite stabilizer)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.2 to 2.2 molar ratio) can be used to compensate for any loss due to volatilization.[5]
-
Catalyst and Stabilizer Addition: Add the catalyst and stabilizer to the reaction mixture.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a slow nitrogen flow throughout the esterification step.
-
Esterification: Gradually heat the mixture to 180-220°C while stirring. This initial stage facilitates the formation of oligomers through esterification, with water being evolved as a byproduct.[5] Continue this step for 2-4 hours, or until the theoretical amount of water has been collected in the condenser.[5]
-
Polycondensation: After the esterification is complete, slowly increase the temperature to 250-280°C.[5] Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar. The removal of the glycol byproduct under vacuum drives the polymerization reaction towards the formation of a high molecular weight polymer.
-
Monitoring the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer. Continue the reaction for 4-8 hours under high vacuum.
-
Polymer Recovery: Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas. The molten polymer can be extruded from the reactor and pelletized after cooling.
Protocol 2: Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions and with high selectivity.[6][7] This protocol provides a general framework for the lipase-catalyzed synthesis of polyesters from this compound.
Materials:
-
This compound (BDM)
-
Dicarboxylic acid or its diethyl ester (e.g., diethyl succinate, diethyl adipate)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous solvent (e.g., diphenyl ether, toluene)
-
Molecular sieves (4 Å, activated)
Equipment:
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet
-
Heating bath with temperature control
-
Vacuum system (optional, for removal of byproducts)
Procedure:
-
Monomer and Enzyme Preparation: In the reaction vessel, combine equimolar amounts of this compound and the dicarboxylic acid diethyl ester in the anhydrous solvent. Add the immobilized lipase (typically 10-20% by weight of the monomers) and activated molecular sieves to the mixture.[8]
-
Inert Atmosphere: Purge the vessel with dry nitrogen to create an inert atmosphere.
-
Oligomerization: Heat the reaction mixture to a moderate temperature (e.g., 70-90°C) under a gentle flow of nitrogen and with constant stirring.[8] This initial step allows for the formation of oligomers. Maintain these conditions for 2-4 hours.[8]
-
Polycondensation: To drive the reaction towards higher molecular weight polymers, the byproduct (ethanol) must be removed. This can be achieved by increasing the temperature (e.g., to 90-110°C) and/or applying a vacuum to the system.[8] Continue the reaction for an extended period (e.g., 24-72 hours).[8]
-
Polymer Purification: After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent such as chloroform. Filter the solution to remove the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, while stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Mandatory Visualizations
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of biodegradable polymers using this compound.
Caption: Workflow for Melt Polycondensation Synthesis.
Caption: Workflow for Enzymatic Polymerization Synthesis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between monomer selection, synthesis method, and the resulting polymer properties.
Caption: Monomer & Method vs. Polymer Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Biobased Polyesters and Polyamides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Polyesters with 1,4-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of polyesters represents a significant advancement in green polymer chemistry, offering a sustainable alternative to traditional metal-catalyzed polymerization. This approach utilizes lipases, most notably Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), to catalyze polycondensation reactions under milder conditions. The use of enzymes minimizes the risk of metal contamination in the final product, which is particularly crucial for biomedical and pharmaceutical applications. Furthermore, enzymatic catalysis allows for high chemo-, regio-, and enantioselectivity.[1][2][3]
This document provides detailed application notes and protocols for the enzymatic synthesis of polyesters using 1,4-benzenedimethanol as a key monomer. This compound, an aromatic diol, can be polymerized with various dicarboxylic acids to produce semi-aromatic polyesters with potentially valuable thermal and mechanical properties. These materials are of interest for applications ranging from drug delivery systems to advanced biomaterials.
Key Reaction and Workflow
The enzymatic synthesis of polyesters from this compound and a dicarboxylic acid (or its ester) is a polycondensation reaction. The lipase catalyst facilitates the formation of ester bonds between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the elimination of a small molecule, typically water or an alcohol.
Caption: General workflow for the enzymatic synthesis of polyesters.
Experimental Protocols
The following protocols are generalized for the enzymatic polycondensation of this compound with various dicarboxylic acids or their activated esters. Researchers should optimize the reaction conditions for each specific monomer pair.
Protocol 1: Solvent-Based Enzymatic Polycondensation
This method is suitable for achieving higher molecular weight polyesters as the solvent can help in the removal of byproducts and reduce the viscosity of the reaction medium.[4]
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, succinic acid, sebacic acid) or its diethyl/divinyl ester
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
High-boiling point solvent (e.g., diphenyl ether, toluene)[2]
-
Anhydrous sodium sulfate or molecular sieves
-
Methanol or ethanol (for precipitation)
-
Chloroform or other suitable solvent for dissolution
Procedure:
-
Monomer Preparation: Ensure all monomers and the solvent are dry. If using a dicarboxylic acid, it is crucial to remove any traces of water.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of this compound and the dicarboxylic acid (or its ester).
-
Solvent Addition: Add the solvent to the reaction mixture. The concentration of monomers in the solvent can influence the polymerization rate and the final molecular weight of the polymer.
-
Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total monomer weight.
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 70-90°C) under a slow stream of nitrogen.
-
Maintain the reaction for an initial period (e.g., 2-4 hours) to allow for the formation of oligomers.
-
Apply a vacuum to the system to facilitate the removal of the condensation byproduct (water or alcohol), which drives the equilibrium towards polymer formation. The vacuum level can be gradually increased.
-
Continue the reaction under vacuum for 24-72 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent like chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol or ethanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature.
-
Protocol 2: Solvent-Free (Bulk) Enzymatic Polycondensation
This method is environmentally friendlier as it avoids the use of organic solvents. However, achieving high molecular weights can be more challenging due to increased viscosity and less efficient byproduct removal.[5][6]
Materials:
-
This compound
-
Dicarboxylic acid or its activated ester (e.g., divinyl adipate)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Methanol or ethanol (for precipitation)
-
Chloroform or other suitable solvent for dissolution
Procedure:
-
Monomer Preparation: Ensure all monomers are thoroughly dried.
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of this compound and the dicarboxylic acid or its activated ester.
-
Enzyme Addition: Add Novozym 435 (typically 5-10% w/w of total monomers).
-
Polymerization:
-
Heat the mixture with stirring to a temperature where the monomers form a homogenous melt (typically 70-90°C).
-
Conduct the initial phase of the reaction under a nitrogen atmosphere for a few hours.
-
Apply a vacuum to remove the condensation byproduct.
-
Continue the reaction under vacuum for 24-72 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
-
Purification: Follow the same purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic synthesis of polyesters. Note that the data for polyesters based on this compound are part of a comparative study and further optimization may lead to different results.
Table 1: Enzymatic Synthesis of Polyesters with Various Diols and Adipic Acid (as Divinyl Adipate)
| Diol | Diacid | Enzyme | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI | Ref. |
| 1,4-Butanediol | Divinyl Adipate | Novozym 435 | Toluene | 70 | 24 | ~60,000 (Mw) | - | [7][8] |
| 1,4-Butanediol | Diethyl Succinate | Novozym 435 | Bulk | 80 & 95 | - | 38,000 (Mw) | - | [5] |
| 1,6-Hexanediol | Diethyl Adipate | Novozym 435 | Bulk | 70 | - | 14,000 (Mw) | - | [9] |
| This compound | Divinyl Adipate & PEG | Novozym 435 | - | - | - | - | - | [10] |
Note: Specific Mn and PDI values for the simple polyester of this compound and adipic acid were not available in the provided search results, but its successful incorporation into a copolymer has been demonstrated.[10]
Signaling Pathways and Logical Relationships
The efficiency of the enzymatic polymerization is influenced by several factors. The following diagram illustrates the relationship between key reaction parameters and the resulting polymer properties.
Caption: Factors influencing the properties of enzymatically synthesized polyesters.
Conclusion
The enzymatic synthesis of polyesters using this compound offers a promising route to novel biomaterials. The protocols provided herein serve as a foundation for researchers to explore the synthesis of a variety of semi-aromatic polyesters. Key to successful synthesis is the careful control of reaction parameters, particularly the removal of condensation byproducts. The mild reaction conditions and the avoidance of metal catalysts make this an attractive method for producing high-purity polymers for sensitive applications. Further research can focus on optimizing reaction conditions for specific diacids to tailor the thermal and mechanical properties of the resulting polyesters.
References
- 1. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Towards feasible and scalable solvent-free enzymatic polycondensations: integrating robust biocatalysts with thin film reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Direct enzymatic synthesis of a polyester with free pendant mercapto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Performance Coatings Enhanced by 1,4-Benzenedimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of high-performance polyester and polyurethane coatings utilizing 1,4-Benzenedimethanol (BDM). BDM, a symmetrical aromatic diol, imparts rigidity and thermal stability to polymer backbones, leading to coatings with enhanced mechanical strength, durability, and chemical resistance.
Introduction
This compound (p-Xylylene glycol) is a versatile building block in polymer synthesis. Its rigid benzene ring structure, when incorporated into polyester and polyurethane chains, significantly improves the performance characteristics of the resulting coatings. In polyester synthesis, BDM acts as a diol monomer, while in polyurethane synthesis, it serves as a chain extender. The para-substitution of the hydroxymethyl groups allows for the formation of linear, well-ordered polymer chains, contributing to improved crystallinity and mechanical properties.
High-Performance Polyester Coatings
The incorporation of this compound into polyester resins can lead to coatings with superior hardness, thermal stability, and mechanical strength.
Experimental Protocol: Synthesis of a BDM-Based Polyester Resin
This protocol describes the synthesis of a polyester resin based on this compound and a dicarboxylic acid (e.g., Phthaloyl chloride), suitable for coating applications.[1][2]
Materials:
-
This compound (BDM)
-
Phthaloyl chloride
-
Pyridine (acid scavenger)
-
4-Dimethylaminopyridine (4-DMAP) (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1 equivalent), pyridine (3 equivalents), and a catalytic amount of 4-DMAP in anhydrous THF.
-
Slowly add a solution of phthaloyl chloride (1 equivalent) in anhydrous THF to the stirred BDM solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-72 hours.
-
The polyester will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with methanol and water to remove unreacted monomers and pyridine hydrochloride.
-
Dry the resulting polyester resin under vacuum.
Performance Data of BDM-Modified Polyester Coatings
The inclusion of BDM in polyester formulations has been shown to enhance the mechanical properties of the resulting materials. For instance, modifying poly(butylene adipate-co-terephthalate) (PBAT) with BDM leads to a notable increase in tensile strength and elastic modulus.
| Property | PBAT (Control) | BDM-Modified PBAT |
| Tensile Strength (MPa) | 17.70 | 25.21 |
| Elastic Modulus (MPa) | 132.28 | 208.66 |
Table 1: Mechanical properties of BDM-modified PBAT copolyesters. Data sourced from a study on the synthesis and properties of this compound-modified PBAT copolyesters.[3]
High-Performance Polyurethane Coatings
In polyurethane formulations, this compound is an effective chain extender. Its rigid aromatic structure contributes to the hard segment of the polyurethane, enhancing the coating's hardness, thermal resistance, and mechanical properties.
Experimental Protocol: Synthesis of a BDM-Extended Polyurethane Coating
This protocol outlines a two-step prepolymer method for the synthesis of a polyurethane coating, using BDM as a chain extender.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
This compound (BDM) (chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous solvent (e.g., Methyl ethyl ketone - MEK)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser with a drying tube
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Prepolymer Synthesis:
-
In a moisture-free three-neck flask under a nitrogen atmosphere, add the polyol and diisocyanate in a molar ratio that ensures an excess of isocyanate groups (NCO/OH ratio > 1).
-
Add a few drops of DBTDL catalyst.
-
Heat the mixture to 70-80°C and stir until the desired isocyanate content is reached (monitor via titration).
-
-
Chain Extension:
-
Dissolve the prepolymer in an anhydrous solvent.
-
In a separate vessel, dissolve this compound in the same solvent.
-
Slowly add the BDM solution to the prepolymer solution with vigorous stirring.
-
Continue stirring until the reaction is complete, indicated by the disappearance of the NCO peak in the FTIR spectrum.
-
-
Coating Application:
-
The resulting polyurethane solution can be applied to a substrate using standard coating techniques (e.g., spin coating, dip coating, or spray coating).
-
The coating is then cured at an elevated temperature to evaporate the solvent and facilitate final cross-linking.
-
Expected Performance Enhancements with BDM in Polyurethane Coatings
-
Increased Hardness: The rigid benzene ring of BDM restricts polymer chain mobility, leading to a harder coating.
-
Improved Thermal Stability: The aromatic structure enhances the thermal resistance of the polyurethane.
-
Enhanced Mechanical Properties: Increased tensile strength and modulus are expected due to the reinforcement of the hard segments.
-
Good Chemical Resistance: The stable aromatic structure can improve resistance to certain chemicals and solvents.
Visualizing the Synthesis Workflows
To better understand the chemical processes involved in preparing these high-performance coatings, the following diagrams illustrate the synthesis pathways.
Conclusion
The use of this compound as a monomer in polyester synthesis or as a chain extender in polyurethane synthesis offers a reliable pathway to developing high-performance coatings. The inherent rigidity and thermal stability of the BDM molecule translate into enhanced mechanical properties and durability of the final coating. The provided protocols serve as a foundational guide for researchers and scientists to explore the potential of this compound in their coating formulations. Further optimization of reaction conditions and co-monomer selection can lead to tailor-made coatings for a wide range of demanding applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Polycondensation of 1,4-Benzenedimethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polycondensation of 1,4-Benzenedimethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polycondensation of this compound.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps & Solutions |
| P-001 | Low Polymer Molecular Weight | 1. Inefficient removal of condensation byproduct (e.g., water): The equilibrium of the reaction is not sufficiently shifted towards the polymer. 2. Impurities in monomers: Monofunctional impurities can act as chain terminators. 3. Non-optimal stoichiometry: An imbalance in the molar ratio of the diol and diacid/diacid chloride. 4. Suboptimal reaction temperature or time: The reaction may not have proceeded to a high enough conversion. 5. Catalyst deactivation: The catalyst may be poisoned by impurities or have low activity. | 1. Improve byproduct removal: Ensure a high vacuum is applied during the polycondensation stage. Use an efficient stirring system to increase the surface area of the melt. 2. Purify monomers: Recrystallize this compound and the corresponding diacid before use. Ensure all solvents are anhydrous. 3. Verify stoichiometry: Accurately weigh monomers and ensure a 1:1 molar ratio for the highest molecular weight. 4. Optimize reaction conditions: Gradually increase the temperature during the polycondensation stage and ensure sufficient reaction time. Monitor the viscosity of the reaction mixture as an indicator of molecular weight increase. 5. Use fresh catalyst: Ensure the catalyst is active and used at the appropriate concentration. |
| P-002 | Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation: Prolonged exposure to high temperatures can cause the polymer to degrade. 2. Oxidation: Presence of oxygen in the reaction vessel at high temperatures. 3. Catalyst-induced side reactions: Some catalysts can promote side reactions that lead to colored byproducts.[1] 4. Impurities in monomers: Impurities can be more susceptible to thermal degradation. | 1. Optimize temperature profile: Use the minimum effective temperature for each stage of the reaction. Avoid unnecessarily long reaction times at high temperatures. 2. Maintain an inert atmosphere: Ensure the reaction is carried out under a constant stream of inert gas (e.g., nitrogen or argon). 3. Select appropriate catalyst: Titanate catalysts, while effective, can sometimes lead to higher coloration.[1] Consider alternative catalysts if discoloration is a persistent issue. Add a phosphorus-based stabilizer. 4. Ensure monomer purity: Use high-purity monomers. |
| P-003 | Inconsistent Batch-to-Batch Reproducibility | 1. Variations in monomer purity: Different batches of monomers may have varying levels of impurities. 2. Inconsistent reaction conditions: Fluctuations in temperature, pressure, or stirring rate. 3. Inaccurate measurements: Errors in weighing reactants and catalysts. | 1. Standardize monomer quality: Use monomers from the same batch or ensure consistent purity through analysis. 2. Precise control of parameters: Use calibrated equipment and maintain a detailed log of reaction conditions for each batch. 3. Calibrate equipment: Regularly calibrate balances and other measuring instruments. |
| P-004 | Gel Formation or Cross-linking | 1. Side reactions at high temperatures: Dehydration of this compound can lead to the formation of ethers and subsequent cross-linking. 2. Presence of polyfunctional impurities: Impurities with more than two reactive groups can lead to network formation. | 1. Careful temperature control: Avoid excessive temperatures during the polymerization process. 2. Ensure high monomer purity: Analyze monomers for the presence of polyfunctional impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the melt polycondensation of this compound?
A1: The melt polycondensation is typically a two-stage process. The first stage, esterification, is usually carried out at a temperature range of 180-220°C. The second stage, polycondensation, requires higher temperatures, typically between 230-280°C, under a high vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol) and drive the reaction toward high molecular weight polymer formation.
Q2: Which catalysts are commonly used for the polycondensation of this compound, and at what concentration?
A2: Common catalysts for polyester synthesis include antimony compounds (e.g., antimony trioxide), tin compounds (e.g., dibutyltin oxide), and titanium compounds (e.g., titanium tetrabutoxide). The catalyst concentration is typically in the range of 200-500 ppm relative to the weight of the monomers. The choice of catalyst can influence the reaction rate and the final properties of the polymer, including its color.[1]
Q3: How can I control the molecular weight of the resulting polyester?
A3: The molecular weight of the polyester can be controlled by several factors:
-
Monomer Stoichiometry: A precise 1:1 molar ratio of diol to diacid is crucial for achieving high molecular weight. Any deviation will limit the chain length.
-
Reaction Time and Temperature: Longer reaction times at the appropriate polycondensation temperature generally lead to higher molecular weights.
-
Vacuum Level: A high vacuum is essential for efficiently removing the condensation byproduct, which drives the polymerization reaction forward.
-
Catalyst Concentration: The catalyst concentration can affect the rate of polymerization and thus the final molecular weight.[2]
Q4: What are the common side reactions to be aware of during the polycondensation of this compound?
A4: At the high temperatures required for melt polycondensation, this compound can undergo side reactions such as acceptorless dehydrogenative polymerization to form polyesters or polyethers.[3] Thermal degradation can also occur, leading to discoloration and a reduction in molecular weight.
Q5: What analytical techniques are recommended for characterizing the synthesized polyester?
A5: The following techniques are essential for characterizing polyesters derived from this compound:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer, particularly the ester linkages.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the properties of polyesters derived from this compound. The data is illustrative and based on general principles of polyester chemistry.
Table 1: Effect of Catalyst Concentration on Molecular Weight
| Catalyst | Concentration (ppm) | Expected Molecular Weight (Mw) | Expected Polydispersity Index (PDI) |
| Titanium (IV) Butoxide | 200 | Moderate | 1.8 - 2.5 |
| Titanium (IV) Butoxide | 400 | High | 1.8 - 2.5 |
| Antimony Trioxide | 300 | Moderate-High | 2.0 - 3.0 |
| Antimony Trioxide | 500 | High | 2.0 - 3.0 |
Table 2: Effect of Polycondensation Temperature on Polymer Properties
| Temperature (°C) | Reaction Time (h) | Expected Molecular Weight (Mw) | Potential for Discoloration |
| 230 | 4 | Low-Moderate | Low |
| 250 | 4 | Moderate-High | Moderate |
| 270 | 4 | High | High |
| 270 | 2 | Moderate | Moderate-High |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
Materials:
-
This compound (high purity)
-
Adipic acid (high purity)
-
Titanium (IV) butoxide (catalyst)
-
Phosphorous acid (stabilizer)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: In the reaction flask, place equimolar amounts of this compound and adipic acid.
-
Catalyst and Stabilizer Addition: Add the titanium (IV) butoxide catalyst (e.g., 400 ppm) and a stabilizer such as phosphorous acid.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C with constant stirring.
-
Water will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-3 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and elevated temperature for 3-4 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen gas.
-
Allow the reactor to cool to a safe temperature before extruding or dissolving the polymer for further analysis.
-
Protocol 2: Characterization of the Synthesized Polyester
1. Gel Permeation Chromatography (GPC):
-
Solvent: A mixture of chloroform and hexafluoroisopropanol (HFIP) can be used to dissolve the polyester.[4]
-
Sample Preparation: Dissolve a small amount of the polymer (e.g., 2-3 mg/mL) in the GPC eluent and filter through a 0.45 µm filter before injection.
-
Calibration: Use polystyrene standards to create a calibration curve.
-
Analysis: Determine Mn, Mw, and PDI from the resulting chromatogram.
2. ¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid (TFA) can be used to dissolve the polyester for analysis.
-
Analysis: Confirm the presence of characteristic peaks for the aromatic protons of the this compound unit and the aliphatic protons of the diacid and diol units.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of polyesters from this compound.
Caption: Logical workflow for troubleshooting common issues in this compound polycondensation.
References
minimizing side reactions in 1,4-Benzenedimethanol polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the polymerization of 1,4-Benzenedimethanol (BDM).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the polymerization of this compound?
A1: The two most common side reactions are intermolecular etherification and thermal degradation. Etherification involves the condensation of two hydroxyl groups from BDM molecules to form an ether linkage and water, which can lead to branching or chain termination. Thermal degradation occurs at elevated temperatures, causing chain scission and discoloration (yellowing) of the final polymer.[1][2]
Q2: How does monomer purity impact the polymerization process?
A2: Monomer purity is critical for achieving a high molecular weight polymer. Impurities can act as chain terminators, leading to a lower degree of polymerization.[3] Water, in particular, can interfere with the stoichiometry of the reactants and promote hydrolytic side reactions. It is crucial to use high-purity BDM and co-monomers and to ensure they are thoroughly dried before use.[4]
Q3: What is the role of the catalyst, and how does its choice affect side reactions?
A3: Catalysts are used to increase the rate of the polymerization reaction. However, the choice of catalyst can also influence the prevalence of side reactions. For instance, some titanium-based catalysts, while effective for polymerization, can contribute to the yellowing of the polyester at high temperatures.[5] Tin-based catalysts, such as monobutyltin oxide, are often considered as alternatives to reduce discoloration.[5] The catalyst concentration must also be optimized, as excessive amounts can sometimes promote degradation pathways.[6]
Q4: Why is my polymer yellow, and how can I prevent it?
A4: Yellowing is a common issue in polyester synthesis, especially with aromatic monomers like BDM. The primary causes are thermal aging and oxidation at high reaction temperatures.[1] The presence of an aromatic ring in BDM makes the polymer more susceptible to thermal-oxidative degradation. To prevent this, it is essential to conduct the polymerization under a strict inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, optimizing the reaction temperature and duration to avoid prolonged exposure to excessive heat is crucial. The use of specific catalysts or the addition of antioxidants can also mitigate discoloration.[1][5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight / Low Viscosity | 1. Monomer Impurity: Presence of monofunctional impurities or residual water acting as chain terminators.[3] 2. Incorrect Stoichiometry: An imbalance in the molar ratio of diol and diacid monomers. 3. Inefficient Removal of Byproducts: Incomplete removal of water or other condensation byproducts (e.g., methanol in transesterification) shifts the equilibrium away from polymer formation. 4. Suboptimal Catalyst Concentration: Too little catalyst results in a slow, incomplete reaction.[6] | 1. Purify Monomers: Ensure monomers are of high purity and are thoroughly dried in a vacuum oven before use.[4] 2. Verify Stoichiometry: Accurately weigh all reactants. For melt polymerization, a slight excess of the diol (BDM) may be used to compensate for any loss due to volatilization. 3. Improve Vacuum: Ensure a high vacuum (<1 mbar) is applied during the polycondensation stage to efficiently remove volatile byproducts. 4. Optimize Catalyst Loading: Perform a series of small-scale reactions to determine the optimal catalyst concentration for your system. |
| Polymer Discoloration (Yellowing) | 1. Oxidation: Presence of oxygen in the reaction vessel at high temperatures.[1] 2. Thermal Degradation: The reaction temperature is too high, or the reaction time is too long.[1] 3. Catalyst-Induced Degradation: The chosen catalyst (e.g., certain titanium compounds) may be promoting discoloration.[5] | 1. Maintain Inert Atmosphere: Ensure the reaction is conducted under a continuous flow of high-purity inert gas (nitrogen or argon). 2. Optimize Temperature Profile: Use a two-stage heating process. Keep the temperature during the final polycondensation stage as low as effectively possible and minimize the time at this temperature. 3. Change Catalyst: Consider using a catalyst less prone to causing discoloration, such as a tin-based catalyst.[5] Adding a phosphorus-based stabilizer can also help. |
| Gel Formation / Insoluble Product | 1. Excessive Etherification: High reaction temperatures can promote the formation of ether cross-links, leading to a network polymer. 2. Contamination: Impurities with more than two functional groups can act as cross-linking agents. | 1. Reduce Reaction Temperature: Lower the temperature of the polycondensation stage to disfavor the etherification side reaction. 2. Ensure Monomer Purity: Verify the purity of your BDM and co-monomers to ensure no polyfunctional impurities are present. |
Experimental Protocols & Methodologies
Protocol 1: Melt Polycondensation of this compound with a Diacid
This protocol describes a typical two-stage melt polymerization process designed to achieve high molecular weight while minimizing side reactions.
Materials:
-
This compound (BDM), high purity
-
Terephthalic acid (TPA) or other diacid, high purity
-
Catalyst (e.g., Antimony(III) oxide, Tin(II) octoate)
-
Stabilizer (e.g., Phosphorous acid)
-
High-purity nitrogen or argon gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser leading to a collection flask.
-
High-vacuum pump
-
Heating mantle with a programmable temperature controller
Procedure:
-
Charging the Reactor:
-
Charge the reactor with equimolar amounts of BDM and TPA. A slight molar excess (e.g., 1.05:1) of BDM may be used.
-
Add the catalyst (e.g., 200-300 ppm) and stabilizer.
-
-
Inerting the System:
-
Assemble the reactor and purge thoroughly with inert gas for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas throughout the first stage.
-
-
Esterification (First Stage):
-
Begin stirring and heat the mixture to approximately 180-220°C.
-
Water will begin to distill from the reaction mixture as the esterification proceeds.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation (Second Stage):
-
Increase the temperature to 230-260°C.
-
Gradually apply a vacuum, slowly reducing the pressure to below 1 mbar. This is done carefully to avoid excessive foaming as the remaining water and excess BDM are removed.
-
The viscosity of the melt will increase significantly as the polymer chains grow. Monitor the torque on the stirrer as an indicator of increasing molecular weight.
-
Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved.
-
-
Product Recovery:
-
Break the vacuum with inert gas.
-
Extrude or pour the molten polymer from the reactor.
-
Allow the polymer to cool and solidify before characterization.
-
Visualizations
Reaction Pathways
Caption: Primary and competing side reactions in BDM polymerization.
Experimental Workflow
References
Technical Support Center: Purification of 1,4-Benzenedimethanol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Benzenedimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most widely reported and effective method for the purification of this compound is recrystallization.[1][2] This technique is well-suited for removing impurities from solid organic compounds. Column chromatography can also be employed for purification, particularly for separating components in a mixture.[3]
Q2: What are the typical impurities found in crude this compound reaction products?
A2: Common impurities often include unreacted starting materials, such as α,α'-dihalo-p-xylenes or terephthalic acid derivatives, and byproducts from the synthesis.[4] Residual solvents from the reaction or initial extraction steps may also be present. The presence of colored impurities can result in an off-white or yellowish appearance of the crude product.[5]
Q3: My crude this compound is an off-white or yellow solid. What is the cause and how can I remove the color?
A3: Discoloration in the crude product typically indicates the presence of impurities. Recrystallization is an effective method for removing these colored impurities.[6] If the color persists after a single recrystallization, a second recrystallization or treatment with activated charcoal during the recrystallization process may be necessary to adsorb the color-causing impurities.
Q4: I am experiencing a low yield after recrystallization. What are the possible reasons and how can I improve it?
A4: A low yield during recrystallization can be due to several factors:
-
Choice of solvent: The solvent may be too effective, causing a significant amount of the product to remain dissolved in the mother liquor even at low temperatures.[6]
-
Insufficient cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
To improve the yield, ensure the minimum amount of hot solvent is used to dissolve the crude product to create a saturated solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals. The mother liquor can also be concentrated and cooled again to obtain a second crop of crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily precipitate instead of crystals during recrystallization. | The boiling point of the solvent is higher than the melting point of this compound (119-121°C). | Choose a solvent or a solvent mixture with a lower boiling point. |
| The product is "oiling out" due to a high concentration of impurities. | Try adding a small amount of a solvent in which the product is more soluble to the hot solution, then cool slowly. Alternatively, purify the crude product by column chromatography before recrystallization. | |
| Product does not crystallize from the solution upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try to recrystallize again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The purified product has a low melting point and a broad melting range. | The product is still impure. | Repeat the recrystallization process. Consider using a different recrystallization solvent or employing column chromatography for further purification. |
| The product is wet. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. | |
| During column chromatography, the compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[7] |
| During column chromatography, all compounds are eluting together at the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluting solvent. Start with a less polar solvent system and gradually increase the polarity.[8] |
Quantitative Data on Purification Methods
The following table summarizes the reported effectiveness of recrystallization for the purification of this compound.
| Purification Method | Solvent(s) | Purity Achieved | Yield | Reference |
| Recrystallization | Methanol, Ethanol, or Ethyl Acetate | > 99% | 85-90% | [1] |
| Recrystallization | Ethyl Acetate and Cyclohexane | 99.3% | 80.0% | [2] |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate/cyclohexane)[1][2]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product. A sharp melting point close to the literature value (119-121°C) indicates high purity.[1]
Column Chromatography of this compound
Objective: To purify this compound by separating it from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluting solvents (e.g., a mixture of hexane and ethyl acetate)[9]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.[7]
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[9]
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Workflow and Decision Making
Caption: Purification workflow for this compound.
References
- 1. CN1623969A - 1, the preparation method of 4-benzenedimethanol - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. This compound | 589-29-7 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Enhancing Thermal Stability of 1,4-Benzenedimethanol-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and analysis of 1,4-benzenedimethanol-based polymers, with a focus on improving their thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal degradation characteristics of this compound-based polyesters?
A1: Polyesters based on this compound are generally classified as aromatic polyesters. Their thermal degradation is a complex process that can involve random chain scission, cross-linking, and the formation of char at high temperatures.[1] The degradation mechanism for aromatic polyesters is often more intricate than that of their aliphatic counterparts.[1] The thermal stability can be influenced by the specific co-monomers used in the polymerization.
Q2: What are the key factors influencing the thermal stability of these polymers?
A2: Several factors can significantly impact the thermal stability of this compound-based polymers:
-
Molecular Weight: Higher molecular weight generally leads to improved thermal stability.[2]
-
Crystallinity: The degree of crystallinity can affect thermal properties.
-
Monomer Purity: Impurities, especially monofunctional ones, can act as chain terminators, leading to lower molecular weight and reduced thermal stability.
-
Polymerization Conditions: Reaction temperature, time, and catalyst type can influence the final polymer structure and its stability.
-
Presence of Additives: The incorporation of stabilizers or flame retardants can enhance thermal resistance.[3]
Q3: How can I improve the thermal stability of my this compound-based polymer?
A3: Strategies to enhance thermal stability include:
-
Increasing Molecular Weight: Optimizing polymerization conditions to achieve a higher degree of polymerization.
-
Copolymerization: Introducing more rigid aromatic units or specific functional groups into the polymer backbone.
-
Use of Stabilizers: Incorporating thermal stabilizers such as hindered phenols or phosphites.
-
End-capping: Capping the polymer chain ends to prevent initiation of degradation.
-
Nanocomposites: Introducing nanofillers like clays or silica can improve thermal stability by acting as a barrier to heat and mass transfer.
Q4: What are the expected glass transition (Tg) and melting temperatures (Tm) for polymers containing this compound?
A4: The glass transition and melting temperatures of these polymers are highly dependent on the overall composition and molecular weight. For instance, copolyesters of this compound with other diols and diacids will have varying thermal transition temperatures. As the length of an aliphatic diacid spacer in a copolyester increases, both the glass transition temperature (Tg) and the melting point (Tm) tend to decrease.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and thermal analysis of this compound-based polymers.
| Symptom | Possible Causes | Troubleshooting Steps |
| Low Thermal Stability (Premature Degradation in TGA) | 1. Low molecular weight of the polymer. 2. Presence of residual catalyst or impurities. 3. Incomplete removal of condensation byproducts (e.g., water). 4. Oxidative degradation. | 1. Optimize polymerization conditions (time, temperature, monomer ratio) to increase molecular weight. 2. Purify monomers and ensure the use of an appropriate catalyst that can be effectively removed. 3. Apply a high vacuum during the final stages of polymerization to remove volatile byproducts. 4. Perform TGA analysis under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.[5] |
| Inconsistent TGA/DSC Results | 1. Sample heterogeneity. 2. Inconsistent sample preparation. 3. Issues with the thermal analysis instrument (e.g., calibration, pan type).[6] 4. Variations in heating rate. | 1. Ensure the analyzed sample is representative of the bulk material. 2. Use a consistent sample mass and form (e.g., powder, film) for all analyses.[7] 3. Calibrate the instrument regularly and use appropriate sample pans (e.g., aluminum for DSC, platinum for TGA at high temperatures).[6] 4. Use a standardized heating rate for all comparable experiments.[5] |
| Broad or Unclear Transitions in DSC | 1. Low crystallinity. 2. Wide molecular weight distribution. 3. Presence of plasticizers or other additives. | 1. Consider annealing the sample to promote crystallization. 2. Characterize the molecular weight distribution using techniques like Gel Permeation Chromatography (GPC). 3. Analyze the composition to identify any additives that might be affecting the thermal transitions. |
| Discoloration of Polymer During Thermal Processing | 1. Thermal degradation. 2. Oxidation. 3. Side reactions involving functional groups. | 1. Lower the processing temperature if possible. 2. Process under an inert atmosphere. 3. Investigate potential side reactions at high temperatures and consider modifying the polymer structure or using additives to mitigate them. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a this compound-based polymer.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan (platinum or alumina is recommended for high temperatures).[5]
-
Load the sample into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).[5]
-
Continuously monitor and record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (often reported as the temperature at 5% weight loss, Td5%) and the char yield at the final temperature.[5]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[5]
Methodology:
-
Weigh a small sample (5-10 mg) and hermetically seal it in an aluminum DSC pan.[5]
-
Place an empty, sealed aluminum pan in the reference position of the DSC cell.[5]
-
Subject the sample to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the sample's prior thermal history.[5]
-
First Heat: Heat from room temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Second Heat: Heat the sample again at the same rate as the first heating scan.
-
-
Record the heat flow as a function of temperature. The glass transition is observed as a step change in the baseline, while melting is an endothermic peak.
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis of this compound-based polymers.
Caption: Troubleshooting logic for addressing poor thermal stability in polymer synthesis.
References
- 1. Thermal Degradation of Polyesters: Part 2. Aromatic and Semiaromatic Polymers. | Semantic Scholar [semanticscholar.org]
- 2. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nexacule.com [nexacule.com]
- 7. waters.com [waters.com]
Technical Support Center: Crystallinity Control of Polyesters from 1,4-Benzenedimethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyesters derived from 1,4-benzenedimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the crystallinity of polyesters synthesized from this compound?
A1: The primary factors that control the crystallinity of these polyesters include:
-
Monomer Selection: The choice of diacid or diol comonomers plays a critical role. Aromatic diacids like terephthalic acid tend to increase rigidity and crystallinity, while aliphatic diacids such as adipic acid can introduce flexibility and reduce crystallinity. The rigid, non-planar structure of comonomers like 1,4-cyclohexanedimethanol (CHDM) can also influence the polymer backbone's ability to pack into a crystalline lattice.[1][2]
-
Copolymer Composition: The molar ratio of this compound to other comonomers is a crucial parameter. Increasing the content of rigid comonomers generally enhances crystallinity.[3] Conversely, introducing irregularities into the polymer chain through copolymerization can disrupt crystal formation and lead to more amorphous materials.
-
Thermal History: The processing conditions, particularly the cooling rate from the melt, significantly impact the final degree of crystallinity. Slower cooling rates allow more time for polymer chains to organize into crystalline structures, while rapid quenching can freeze the polymer in a more amorphous state.[4]
-
Post-Synthesis Processing: Thermal treatments such as annealing can be employed to increase the crystallinity of the polyester after initial synthesis.[5][6]
Q2: How does the incorporation of this compound affect the thermal properties of the resulting polyester?
A2: Incorporating this compound (also referred to as PXG) into a polyester backbone, for instance in a copolyester like PBPAT (a modification of PBAT), has been shown to increase the crystallinity from 11.57% to 14.07%.[3] This increase in crystallinity generally leads to a higher melting temperature (Tm) and enhanced thermal stability. The rigid nature of the benzene ring in this compound restricts chain mobility, which can also lead to an increase in the glass transition temperature (Tg).
Q3: What are the common methods for synthesizing polyesters from this compound?
A3: The two primary methods for synthesizing these polyesters are:
-
Melt Polycondensation: This is a common industrial method where the monomers are heated together in a reactor, often with a catalyst, to form the polymer, with the removal of a small molecule byproduct like water or methanol. This method is suitable for producing a wide range of polyesters.[3]
-
Solution Polycondensation: In this method, the monomers are dissolved in a suitable solvent, and the polymerization reaction is carried out in the solution phase. This technique can be useful for synthesizing polymers that are not thermally stable at the high temperatures required for melt polycondensation. For example, poly(1,4-benzenedimethylene phthalate) can be synthesized by the condensation of phthaloyl chloride with this compound in the presence of pyridine in dry THF at 30 °C.[7]
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| Low Crystallinity or Amorphous Polymer | 1. Rapid Cooling (Quenching): The polymer was cooled too quickly from the melt, preventing chain organization. 2. Comonomer Choice: Incorporation of bulky or flexible comonomers that disrupt chain packing. 3. Low Molecular Weight: The polymer chains are too short to form stable crystals. | 1. Controlled Cooling: Decrease the cooling rate after synthesis. Allow the polymer to cool slowly to room temperature. 2. Annealing: Heat the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) for a specific period to promote crystallization.[5][6] 3. Monomer Selection: If possible, increase the proportion of rigid, linear comonomers like terephthalic acid. 4. Optimize Polymerization: Adjust reaction conditions (time, temperature, catalyst) to achieve a higher molecular weight. |
| High Crystallinity Leading to Brittleness | 1. Slow Cooling: The polymer was cooled very slowly, leading to the formation of large crystalline domains. 2. High Content of Rigid Monomers: The polymer backbone is too stiff. | 1. Quenching: Rapidly cool the polymer from the melt by, for example, immersing it in cold water.[4] 2. Introduce Comonomers: Incorporate a flexible comonomer, such as an aliphatic diacid, to reduce the regularity of the polymer chain. |
| Inconsistent Crystallinity Between Batches | 1. Variable Cooling Rates: Lack of precise control over the cooling process. 2. Inconsistent Monomer Ratios: Variations in the feed ratio of the monomers. 3. Presence of Impurities: Impurities can act as nucleating or inhibiting agents for crystallization. | 1. Standardize Cooling Protocol: Implement a controlled and repeatable cooling procedure for all batches. 2. Precise Monomer Measurement: Ensure accurate weighing and stoichiometry of all monomers. 3. Monomer Purity: Use high-purity monomers to avoid unintended effects on crystallization. |
Quantitative Data Summary
The following table summarizes the effect of incorporating this compound (PXG) on the properties of poly(butylene adipate-co-terephthalate) (PBAT).
| Polymer | PXG Content (mol%) | Crystallinity (%) | Tensile Strength (MPa) | Elastic Modulus (MPa) |
| PBAT | 0 | 11.57 | 17.70 | 132.28 |
| PBPAT | Not Specified | 14.07 | 25.21 | 208.66 |
Data extracted from a study on this compound-modified PBAT copolyesters.[3]
Experimental Protocols
Melt Polycondensation for Polyester Synthesis
This protocol is a general guideline for the synthesis of polyesters from this compound and a diacid (e.g., terephthalic acid) via melt polycondensation.
Materials:
-
This compound
-
Diacid (e.g., Terephthalic Acid)
-
Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diacid. Add the catalyst at a concentration of 200-500 ppm relative to the diacid.
-
Inert Atmosphere: Purge the reactor with a slow stream of inert gas (e.g., nitrogen) to remove oxygen.
-
Esterification: Heat the mixture to a temperature of 180-220°C under a continuous flow of inert gas with stirring. The reaction will produce water as a byproduct, which should be continuously removed. This stage is typically continued for 2-4 hours.
-
Polycondensation: After the esterification stage, gradually increase the temperature to 250-280°C and slowly apply a vacuum (below 1 Torr). The increased temperature and vacuum help to remove the diol byproduct and drive the polymerization to a high molecular weight. This stage can take 2-5 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the increase in the viscosity of the melt, which can be observed through the torque on the stirrer.
-
Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped. The molten polymer is then extruded from the reactor under nitrogen pressure and can be quenched in water and pelletized for further analysis.
Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the melt to a temperature below its glass transition temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to a temperature above its melting point at the same controlled rate (e.g., 10°C/min).
-
Data Analysis: The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) can be determined from the second heating scan. The degree of crystallinity (Xc) can be calculated using the following equation:
Xc (%) = (ΔHm / ΔH°m) * 100
where ΔHm is the enthalpy of melting of the sample (obtained by integrating the area of the melting peak) and ΔH°m is the theoretical enthalpy of melting for a 100% crystalline sample of the specific polyester.
Visualizations
Caption: Workflow for polyester synthesis and characterization.
Caption: Factors influencing polyester crystallinity and resulting properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. plasticstoday.com [plasticstoday.com]
- 5. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Troubleshooting Gel Formation in 1,4-Benzenedimethanol Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for gel formation during the polymerization of 1,4-benzenedimethanol. The information is presented in a question-and-answer format to directly address common issues encountered in laboratory and research settings.
Frequently Asked Questions (FAQs)
Q1: What is gel formation and why is it a problem in my this compound polymerization?
A1: Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network within your reaction mixture. This transforms the initially viscous liquid into a solid-like gel. It is a significant issue because it indicates a loss of control over the polymerization process, leading to a product that is difficult to process and characterize. For most applications requiring linear, soluble polymers, gelation results in a failed synthesis.
Q2: I observed unexpected gelation in my polyester synthesis. What are the primary causes?
A2: The most common culprits for premature gelation in the polymerization of this compound are:
-
Imprecise Stoichiometric Control: An imbalance in the molar ratio of the diol (this compound) and the diacid or diacyl chloride can lead to uncontrolled chain growth and branching.
-
Presence of Impurities: Monofunctional or multifunctional impurities in the monomers can act as chain terminators or branching agents, respectively, disrupting the linear polymer formation.
-
Inappropriate Reaction Temperature: Excessively high temperatures can promote side reactions, such as etherification of the benzylic alcohol groups, leading to cross-linking.
-
Incorrect Catalyst Selection or Concentration: The type and amount of catalyst can significantly influence the reaction pathway, with some catalysts promoting side reactions that cause gelation.
Q3: Can side reactions involving the benzene ring of this compound contribute to gelation?
A3: While the primary alcohol groups are the main reaction sites, under certain conditions, such as in the presence of strong acids or at very high temperatures, side reactions involving the aromatic ring, like Friedel-Crafts type reactions, could potentially occur, leading to branching and cross-linking. However, the more common side reactions leading to gelation involve the hydroxymethyl groups.
Troubleshooting Guides
Issue 1: Gel formation occurred early in the polymerization.
Possible Cause:
-
Gross error in stoichiometry: Significant deviation from a 1:1 molar ratio of functional groups.
-
Highly reactive impurities: Presence of multifunctional impurities that act as cross-linking agents.
-
Excessively high initial temperature: Rapid, uncontrolled polymerization and side reactions from the start.
Troubleshooting Steps:
-
Verify Monomer Stoichiometry:
-
Assess Monomer Purity:
-
Review the certificate of analysis for your monomers. Look for the presence of multifunctional impurities.
-
If purity is questionable, consider purifying the monomers. This compound can be purified by recrystallization.
-
-
Review Reaction Temperature Profile:
-
Ensure the initial reaction temperature is low enough to allow for a controlled start to the polymerization before ramping up to the final reaction temperature. A gradual increase in temperature is often recommended.
-
Issue 2: The reaction mixture became progressively more viscous and then suddenly formed a gel.
Possible Cause:
-
Subtle stoichiometric imbalance: A small excess of one monomer can lead to a high degree of polymerization, increasing the likelihood of branching as the reaction proceeds.
-
Side reactions at elevated temperatures: As the polymerization progresses and the temperature is maintained or increased, side reactions like etherification can become more prominent.
-
High catalyst concentration: An excessive amount of catalyst can accelerate not only the main polymerization reaction but also side reactions leading to cross-linking.
Troubleshooting Steps:
-
Fine-tune Stoichiometry: Even a small deviation from a 1:1 molar ratio can impact the final polymer. Consider performing a series of small-scale reactions with slightly varied monomer ratios to find the optimal balance.
-
Optimize Reaction Temperature and Time:
-
Lower the polymerization temperature. While this may slow down the reaction, it can also suppress unwanted side reactions.
-
Monitor the reaction viscosity and consider stopping the reaction before gelation occurs, especially if a very high molecular weight is not the primary goal.
-
-
Adjust Catalyst Concentration:
-
Reduce the catalyst concentration. The optimal concentration will provide a reasonable reaction rate without promoting excessive side reactions. It is advisable to consult literature for recommended catalyst levels for your specific system.
-
Issue 3: I am using a diacid co-monomer and consistently get gels. What should I consider?
Possible Cause:
-
Dehydration of diol: At the high temperatures often required for direct esterification with diacids, this compound can undergo self-etherification, forming polyethers and creating cross-links.
-
Acid-catalyzed side reactions: The acidic nature of the dicarboxylic acid can catalyze side reactions, particularly at elevated temperatures.
Troubleshooting Steps:
-
Consider a Two-Stage Polymerization:
-
Esterification Stage: Conduct the initial reaction at a lower temperature (e.g., 150-180 °C) to form low molecular weight oligomers and remove the bulk of the water byproduct.
-
Polycondensation Stage: Gradually increase the temperature and apply a vacuum to drive the reaction to completion and remove the remaining water. This controlled approach can minimize side reactions.
-
-
Use a Milder Catalyst: Instead of relying on the auto-catalysis of the diacid, consider using a specific polyesterification catalyst that is effective at lower temperatures.
-
Switch to a Diacyl Chloride: If feasible, using a diacyl chloride instead of a diacid allows the polymerization to proceed at much lower temperatures, significantly reducing the likelihood of temperature-induced side reactions.
Data Presentation
Table 1: Effect of Stoichiometric Imbalance on Degree of Polymerization (Theoretical)
| Molar Ratio (Diol:Diacid) | Percent Excess of Diol | Theoretical Maximum Degree of Polymerization (DPn) |
| 1.00:1.00 | 0% | Infinite |
| 1.01:1.00 | 1% | 201 |
| 1.02:1.00 | 2% | 101 |
| 1.05:1.00 | 5% | 41 |
Note: This table is based on the Carothers equation and assumes 100% conversion of the limiting functional group. In practice, the achieved DPn will be lower.
Table 2: Influence of Monofunctional Impurity on Degree of Polymerization (Theoretical)
| Mole Percent of Monofunctional Impurity | Theoretical Maximum Degree of Polymerization (DPn) |
| 0.1% | 2001 |
| 0.5% | 401 |
| 1.0% | 201 |
| 2.0% | 101 |
Note: This table illustrates the significant impact of even small amounts of monofunctional impurities, which act as chain stoppers.[1]
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
-
Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and adipic acid. Add a suitable catalyst, for example, 0.05-0.1 mol% of titanium(IV) butoxide relative to the diacid.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the esterification stage.
-
Esterification Stage: Begin stirring and gradually heat the mixture to 180-200°C. Water will start to distill off. Continue this stage for 1-2 hours or until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C. Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. High vacuum is crucial for removing the final traces of water and driving the polymerization to achieve a high molecular weight.
-
Monitoring and Termination: Monitor the viscosity of the reaction mixture by observing the stirrer torque. Once the desired viscosity is reached, or before the onset of gelation, stop the reaction by cooling the reactor. The polymer can then be extruded or dissolved in a suitable solvent.
Protocol 2: Solution Polycondensation of this compound with Sebacoyl Chloride
-
Monomer and Solvent Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound in a suitable dry, high-boiling point solvent (e.g., diphenyl ether or a chlorinated aromatic solvent). Add an acid scavenger, such as pyridine, in a slight molar excess relative to the sebacoyl chloride.
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Monomer Addition: Dissolve sebacoyl chloride in the same solvent and add it dropwise to the stirred solution of the diol and pyridine at room temperature or slightly elevated temperature (e.g., 50-60°C).
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the chosen temperature for several hours (e.g., 4-6 hours) until the desired molecular weight is achieved.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer can then be collected by filtration, washed, and dried.
Visualizations
Caption: Troubleshooting workflow for gel formation.
Caption: Chemical pathways leading to gelation.
References
Technical Support Center: Polycondensation of 1,4-Benzenedimethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst choice on the polycondensation of 1,4-benzenedimethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polycondensation of this compound, offering potential causes and recommended solutions.
Issue 1: Low Molecular Weight of the Final Polymer
Achieving a high molecular weight is often a primary goal in polycondensation. If the resulting polymer has a low molecular weight, consider the following factors:
-
Monomer Impurity: Impurities in this compound or the diacid/diester monomer can act as chain terminators, preventing the formation of long polymer chains.
-
Solution: Ensure high purity of monomers (≥99%) through techniques like recrystallization or distillation.
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the diol and diacid/diester monomers will result in an excess of one type of functional group at the chain ends, limiting polymer growth.
-
Solution: Accurately weigh and calculate the molar equivalents of the monomers. Aim for a 1:1 molar ratio.
-
-
Inefficient Removal of Byproducts: The condensation reaction produces small molecules like water or methanol. If not effectively removed, the equilibrium of the reaction will not favor polymer formation.
-
Solution: In melt polycondensation, apply a high vacuum (typically <1 mbar) during the later stages of the reaction. For solution polycondensation, use an efficient Dean-Stark trap or other methods to remove the byproduct.
-
-
Suboptimal Reaction Temperature or Time: Insufficient temperature or reaction time can lead to incomplete conversion of the monomers.
-
Solution: Optimize the reaction temperature and time based on the chosen catalyst and monomers. Monitor the reaction progress by measuring the viscosity of the reaction mixture or by analyzing samples using techniques like GPC.
-
-
Catalyst Deactivation or Insufficient Concentration: The catalyst may lose its activity over time, especially at high temperatures, or the initial concentration may be too low for efficient polymerization.
-
Solution: Use a fresh, active catalyst at an appropriate concentration (typically in the ppm range for organometallic catalysts). Ensure the catalyst is stored under proper conditions to prevent deactivation.
-
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for addressing low molecular weight in this compound polycondensation.
Issue 2: Discoloration of the Polymer
The formation of a colored polymer is a common issue, particularly in high-temperature polycondensation reactions.
-
Catalyst-Induced Coloration: Certain catalysts, especially titanium-based compounds, can lead to a yellow discoloration in the final polymer.
-
Solution: Consider using catalysts that are known to produce less color, such as certain tin or antimony compounds. The concentration of the catalyst can also impact the color, so optimization is key.
-
-
Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the monomers or the resulting polymer, leading to the formation of chromophores.
-
Solution: Optimize the reaction temperature and time to be sufficient for polymerization without causing significant degradation. The use of thermal stabilizers or antioxidants can also be beneficial.
-
-
Oxidation: The presence of oxygen in the reaction vessel at high temperatures can lead to oxidative degradation and discoloration.
-
Solution: Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
-
Impurities: Impurities in the monomers or solvent can also contribute to discoloration.
-
Solution: Use high-purity monomers and solvents.
-
Logical Relationship for Polymer Discoloration
Technical Support Center: Preventing Discoloration in Polymers Made with 1,4-Benzenedimethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues encountered during the synthesis and processing of polymers incorporating 1,4-benzenedimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in polymers synthesized with this compound?
A1: Discoloration, typically yellowing, in polyesters made with this compound arises from a combination of factors that introduce chromophores (color-absorbing groups) into the polymer structure. The main causes are:
-
Thermal and Thermo-oxidative Degradation: High temperatures during polymerization and processing can cause the polymer chains to break down. In the presence of oxygen, this degradation is accelerated, leading to the formation of colored byproducts.[1][2][3]
-
UV Degradation: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources provides the energy to break chemical bonds in the polymer backbone. This process, known as photodegradation, generates free radicals that lead to oxidation and the formation of chromophores.[4][5][6] The aromatic nature of this compound makes the polymer susceptible to UV absorption.
-
Catalyst Residues: The type and concentration of polymerization catalyst can significantly impact the final polymer color. While highly active, some titanium-based catalysts are known to cause a yellowish tint in polyesters compared to antimony-based catalysts.[7][8][9][10][11]
-
Impurities: Impurities in the monomers, such as this compound itself, or residual solvents can initiate or accelerate degradation reactions that lead to color formation.[12]
-
Additives and Their Interactions: While antioxidants are used to prevent oxidative degradation, some phenolic antioxidants can form colored quinone-type byproducts upon over-oxidation.[13]
Q2: How can I prevent discoloration during the polymerization process?
A2: Preventing discoloration starts with careful control of the synthesis conditions:
-
Monomer Purity: Use high-purity this compound and other comonomers to minimize the presence of impurities that can trigger side reactions.
-
Inert Atmosphere: Conduct the polymerization under a nitrogen or argon blanket to strictly exclude oxygen, thereby preventing thermo-oxidative degradation.[14]
-
Optimized Temperature Profile: Use the lowest possible reaction temperatures that still allow for efficient polymerization to minimize thermal degradation. Avoid prolonged exposure to high temperatures.[3]
-
Catalyst Selection: Choose a catalyst known for producing low-color polyester. While antimony catalysts are common, newer titanium and aluminum-based catalysts are being developed to offer good activity with improved color performance.[7][10][11] The concentration of the catalyst should also be optimized.
-
Incorporation of Stabilizers: Add thermal stabilizers, particularly phosphite-based secondary antioxidants, during the polymerization to protect the polymer from degradation at high processing temperatures.[1][15][16]
Q3: What is the most effective way to protect the final polymer from discoloration during use?
A3: A synergistic combination of UV stabilizers and antioxidants is the most effective strategy for long-term color stability.
-
UV Absorbers: These additives, such as benzophenones and benzotriazoles, absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the polymer backbone.[4][17]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV light but function by scavenging free radicals that are formed during photodegradation. They are highly efficient and have a regenerative mechanism, providing long-term protection.[4][17]
-
Antioxidants: Primary antioxidants (phenolic-based) scavenge free radicals to inhibit oxidation, while secondary antioxidants (phosphite-based) decompose hydroperoxides, which are precursors to colored degradation products.[1][16]
The combination of a UV absorber and a HALS is often synergistic; the UV absorber reduces the number of free radicals formed, and the HALS neutralizes those that do form, providing comprehensive protection.[4][5][6][17][18]
Q4: Can the choice of catalyst influence the final color of the polymer?
A4: Yes, the catalyst choice is critical. Traditionally, antimony compounds have been widely used as they provide good catalytic activity and result in a good color tone.[7] However, due to environmental concerns, there is a shift towards titanium-based catalysts.[8][10][11] First-generation titanium catalysts often led to a yellowish discoloration in the final polymer.[7][8][9] Newer, modified titanium-based and aluminum-based catalyst systems are being developed to provide high reactivity while minimizing color formation.[10][11]
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific discoloration issues.
Issue 1: The polymer is yellow immediately after synthesis/processing.
| Possible Cause | Recommended Action |
| Thermo-oxidative Degradation | • Ensure a fully inert atmosphere (high-purity nitrogen or argon) during the entire high-temperature process. • Optimize the temperature profile to use the minimum necessary temperature and residence time.[3] • Incorporate a phosphite-based secondary antioxidant into the formulation to protect the polymer during melt processing.[1][15] |
| Catalyst-Induced Coloration | • If using a titanium-based catalyst, consider evaluating alternative catalysts known for low color formation, such as specific modified titanium systems or antimony-based catalysts (if permissible).[7][8][10] • Optimize the catalyst concentration; excessive amounts can increase discoloration. |
| Monomer Impurities | • Verify the purity of this compound and other monomers. Use of higher purity grades can significantly reduce discoloration. • Consider a monomer purification step if purity is suspect. |
Issue 2: The polymer is clear after processing but turns yellow upon exposure to light.
| Possible Cause | Recommended Action |
| UV Degradation | • Incorporate a UV stabilization package. A combination of a UV absorber (e.g., benzotriazole or benzophenone class) and a Hindered Amine Light Stabilizer (HALS) is highly recommended for synergistic protection.[4][5][6][17][18] • The concentration of the UV stabilizers should be optimized based on the intended application and the expected level of UV exposure. |
| Over-oxidation of Phenolic Antioxidants | • If using a phenolic antioxidant, ensure it is part of a balanced stabilizer package that includes a secondary antioxidant (phosphite) to prevent its over-oxidation. • Consider using a combination of a UV absorber and HALS as the primary light stabilization system.[4] |
Issue 3: Inconsistent color or batch-to-batch variation.
| Possible Cause | Recommended Action |
| Process Variability | • Tightly control process parameters such as temperature, residence time, and inert atmosphere purity. • Ensure consistent and thorough mixing of all additives. |
| Inconsistent Raw Material Quality | • Implement stringent quality control checks on incoming raw materials, including monomers and additives.[12] |
| Contamination | • Thoroughly clean all reaction vessels and processing equipment between batches to avoid cross-contamination. |
Data Presentation
The following tables summarize the qualitative effects of various additives on preventing discoloration in polyesters. Quantitative data is highly dependent on the specific polymer formulation, processing conditions, and testing standards.
Table 1: Qualitative Comparison of Catalyst Types on Initial Polymer Color
| Catalyst Type | Typical Activity | Impact on Initial Color | Notes |
| Antimony-based (e.g., Antimony Trioxide) | Good | Generally low yellowness | Environmental and health concerns are leading to reduced use.[7][11] |
| Conventional Titanium-based (e.g., Titanium Tetraisopropoxide) | High | Can impart a yellowish tint | High reactivity can also lead to side reactions if not controlled.[7][8][9] |
| Modified Titanium-based / Aluminum-based | High | Improved color (lower yellowness) | Newer generation catalysts designed to balance high activity with good color performance.[10][11] |
Table 2: Overview of Stabilizer Packages for Color Stability
| Stabilizer Type | Primary Function | Advantages | Disadvantages |
| Primary Antioxidant (Hindered Phenolic) | Free radical scavenger (long-term heat stability) | Effective at preventing degradation during the polymer's service life. | Can form colored byproducts if over-oxidized.[13] |
| Secondary Antioxidant (Phosphite) | Hydroperoxide decomposer (processing stability) | Excellent at preventing discoloration during high-temperature melt processing.[1][15][16] | Less effective for long-term thermal stability on its own. |
| UV Absorber (Benzotriazole, Benzophenone) | Absorbs UV radiation and dissipates it as heat. | Provides a "shielding" effect to the polymer. Effective in preventing yellowing from UV exposure.[4][17] | Can be sacrificial and deplete over time. |
| Hindered Amine Light Stabilizer (HALS) | Free radical scavenger (UV stability) | Highly efficient at low concentrations with a regenerative cycle for long-term protection.[4][17] | May not provide sufficient protection against yellowing on its own in some polyesters.[5] |
| Synergistic Blend (UV Absorber + HALS) | Combined UV absorption and radical scavenging. | Offers the most comprehensive and long-lasting protection against UV-induced discoloration and degradation.[4][5][6][17][18] | Formulation requires careful optimization of the ratio of components. |
Experimental Protocols
Protocol 1: Synthesis of a Low-Color Polyester via Melt Polycondensation
This protocol provides a general two-stage method for synthesizing a polyester from this compound and a diacid (e.g., terephthalic acid or its dimethyl ester), with an emphasis on minimizing discoloration.
-
Materials:
-
This compound (high purity)
-
Dimethyl terephthalate (DMT) or Terephthalic Acid (TPA)
-
Catalyst (e.g., Antimony(III) oxide or a low-color titanium-based catalyst) at an optimized concentration (typically 200-400 ppm).
-
Phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) (0.05-0.1 wt%).
-
High-purity nitrogen gas.
-
-
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump.
-
Cold trap.
-
-
Procedure:
-
Charging the Reactor: Charge the reactor with this compound, DMT/TPA, and the phosphite stabilizer.
-
Inerting: Purge the reactor thoroughly with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the first stage.
-
Esterification/Transesterification (Stage 1):
-
Slowly heat the mixture to 180-220°C with continuous stirring.
-
Methanol (from DMT) or water (from TPA) will begin to distill off.
-
Continue this stage until approximately 90-95% of the theoretical amount of byproduct has been collected. This indicates the formation of low molecular weight oligomers.
-
After the byproduct evolution slows, add the catalyst.
-
-
Polycondensation (Stage 2):
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
The removal of excess this compound and the condensation byproduct (ethylene glycol if present from catalyst preparation) will drive the polymerization to high molecular weight.
-
Monitor the reaction by observing the increase in melt viscosity (via stirrer torque).
-
Hold under high vacuum and high temperature until the desired viscosity is reached.
-
-
Extrusion and Quenching: Once the target molecular weight is achieved, stop the reaction and extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.
-
Pelletization: The resulting polymer strand can then be pelletized for further processing and analysis.
-
Protocol 2: Evaluation of Polymer Discoloration using Yellowness Index (ASTM E313)
This protocol outlines the procedure for quantifying the yellowness of a polymer sample.
-
Equipment:
-
Spectrophotometer or colorimeter capable of measuring reflectance or transmittance across the visible spectrum.
-
Standard white and black calibration tiles.
-
Software compliant with ASTM E313 calculations.
-
-
Procedure:
-
Sample Preparation: Prepare polymer samples as flat plaques of a specified, consistent thickness (e.g., 2-3 mm) by compression molding or injection molding. Ensure the surface is clean and free of defects.[7]
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
-
Measurement:
-
Set the instrument parameters (e.g., illuminant D65, 10° observer).
-
Place the polymer plaque in the measurement port of the instrument.
-
For opaque samples, measure the spectral reflectance. For transparent samples, measure the spectral transmittance.
-
Take measurements at multiple locations on the sample to obtain an average value.
-
-
Calculation: The instrument's software will use the measured tristimulus values (X, Y, Z) to calculate the Yellowness Index (YI) according to the formula specified in ASTM E313.[7][8][9][19]
-
Data Reporting: Report the average YI value for the sample. This can be done for samples as-produced and after accelerated weathering to quantify the change in yellowness (ΔYI).
-
Protocol 3: Accelerated Weathering Test
This protocol simulates the effects of outdoor weathering on a polymer's color stability.
-
Equipment:
-
Accelerated weathering chamber equipped with a xenon arc lamp (to simulate the full solar spectrum) and water spray capabilities.
-
-
Procedure:
-
Sample Mounting: Mount the polymer plaques onto sample holders.
-
Exposure Cycle: Program the weathering chamber to run a standardized cycle, such as ASTM G155 Cycle 1, which typically involves continuous light exposure with periodic water spray to simulate rain and humidity. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.[20]
-
Monitoring: Periodically remove the samples from the chamber (e.g., after 250, 500, 1000, and 2000 hours of exposure).
-
Evaluation: After each interval, measure the Yellowness Index of the exposed samples according to Protocol 2.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time to compare the relative stability of different formulations.
-
Visualizations
Caption: Primary pathways leading to discoloration in polymers.
Caption: Troubleshooting workflow for polymer discoloration.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-FTIR study of the polymer degradation in design objects [esrf.fr]
- 4. nbinno.com [nbinno.com]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]
- 10. clariant.com [clariant.com]
- 11. Polyester Catalyst Market Trends 2025: Industry Shifts Toward Titanium and Aluminum Alternatives Amidst Supply Chain Constraints [hdinresearch.com]
- 12. ãTechnical DiscussionsãWhy polyester dyeing color stains (little black) always appear? [breathableoutdoorfabric.com]
- 13. researchgate.net [researchgate.net]
- 14. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 15. nbinno.com [nbinno.com]
- 16. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Yellowness Index (YI) ASTM E313 [intertek.com]
- 20. escholarship.org [escholarship.org]
Technical Support Center: Enhancing Mechanical Properties of 1,4-Benzenedimethanol Copolyesters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the mechanical properties of 1,4-Benzenedimethanol (BDM) copolyesters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and processing of BDM-based copolyesters.
Issue 1: Low Molecular Weight and Brittleness in Synthesized Copolyester
-
Question: My synthesized this compound copolyester is brittle and has a low molecular weight, leading to poor mechanical properties. What are the potential causes and solutions?
-
Answer: Low molecular weight and brittleness in polyesters are often linked to incomplete polymerization or degradation during synthesis. Consider the following troubleshooting steps:
-
Inadequate Removal of Byproducts: The polycondensation reaction that forms the polyester releases small molecules (e.g., water or methanol). If not efficiently removed, these byproducts can limit the chain growth, resulting in a lower molecular weight.
-
Solution: Ensure your reaction setup has a high-efficiency vacuum system, especially during the final stages of polymerization, to effectively remove volatile byproducts. For melt polymerization, ensure the pressure is below 1 torr.
-
-
Reaction Temperature and Time: Suboptimal reaction temperatures can lead to either slow polymerization or thermal degradation of the polymer.
-
Solution: Gradually increase the temperature during the reaction. The initial esterification or transesterification can be carried out at a lower temperature (180-220°C), followed by a higher temperature (250-280°C) under high vacuum for the polycondensation step. Ensure the reaction time is sufficient for the polymer chains to build up, which can be monitored by the viscosity of the melt.
-
-
Monomer Purity and Stoichiometry: Impurities in the monomers or an imbalance in the stoichiometric ratio of diol to diacid/diester can hinder the polymerization process.
-
Solution: Use high-purity monomers. Accurately weigh the monomers to ensure a 1:1 molar ratio. An excess of the diol component is sometimes used to compensate for its potential loss due to volatility at high temperatures.
-
-
Catalyst Deactivation: The catalyst used for polymerization can become deactivated by impurities.
-
Solution: Ensure all reactants and the reaction vessel are dry and inert. Use an appropriate catalyst, such as antimony trioxide or titanium-based catalysts, at the recommended concentration.
-
-
Issue 2: Poor Solubility of the Rigid Copolyester
-
Question: I am having difficulty dissolving my this compound copolyester for characterization. Why is this happening and what can I do?
-
Answer: The rigid aromatic structure of this compound can lead to copolyesters with high crystallinity and strong intermolecular forces, resulting in poor solubility in common organic solvents.
-
Solution:
-
Solvent Selection: Try using more aggressive or specialized solvents for polyesters, such as a mixture of phenol and tetrachloroethane, or hexafluoroisopropanol (HFIP). Always check for solvent compatibility and safety precautions.
-
Heating: Gently heating the solvent-polymer mixture can aid in dissolution.
-
Copolymer Composition: If poor solubility is a persistent issue, consider incorporating a higher percentage of flexible, amorphous comonomers in future syntheses to disrupt the chain regularity and reduce crystallinity.
-
-
Issue 3: Warpage and Dimensional Instability of Molded Parts
-
Question: Molded samples of my BDM copolyester are showing significant warpage upon cooling. What is causing this, and how can I prevent it?
-
Answer: Warpage in semi-crystalline polymers like many BDM copolyesters is often due to differential shrinkage caused by non-uniform cooling and crystallization.
-
Solution:
-
Mold Temperature Control: Maintain a consistent and appropriate mold temperature. For semi-crystalline polyesters, a higher mold temperature is often required to allow for more uniform crystallization and to reduce internal stresses.
-
Cooling Rate: Avoid excessively rapid cooling. A more controlled and slower cooling rate can lead to more uniform shrinkage.
-
Part and Mold Design: Ensure the part has a uniform wall thickness to promote even cooling. The gate location and size in the mold should be optimized to ensure uniform filling and packing.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I increase the toughness and elongation at break of a brittle this compound copolyester?
A1: To enhance toughness and reduce brittleness, the goal is to introduce flexibility into the rigid polymer backbone and to disrupt the crystallinity. This can be achieved by:
-
Copolymerization with Flexible Monomers: Incorporating flexible aliphatic diols or diacids as comonomers is a highly effective strategy. The longer the aliphatic chain of the comonomer, the more flexibility is introduced. For example, using adipic acid or sebacic acid instead of a portion of the aromatic diacid can significantly increase elongation at break.
-
Reducing Crystallinity: While high crystallinity can increase strength and stiffness, it often leads to brittleness. The incorporation of non-linear or bulky comonomers can disrupt the polymer chain's ability to pack into a highly ordered crystalline structure.
Q2: What is the effect of incorporating aliphatic diacids on the mechanical properties of BDM copolyesters?
A2: Incorporating flexible aliphatic diacids into the rigid BDM-based polyester backbone generally leads to a trade-off between stiffness/strength and ductility. As the content of the aliphatic diacid increases, you can typically expect:
-
A decrease in tensile strength and elastic modulus.
-
An increase in elongation at break.
-
A decrease in the glass transition temperature (Tg) and melting temperature (Tm).
Q3: Can I use this compound to modify existing polyesters like PBAT?
A3: Yes, this compound (referred to as PXG in some literature) can be used as a monomer to modify other polyesters like poly(butylene adipate-co-terephthalate) (PBAT). Introducing the rigid BDM unit into the PBAT backbone can increase its mechanical strength and modulus.[1]
Data Presentation
Table 1: Effect of this compound (PXG) Incorporation on the Mechanical Properties of PBAT [1]
| Property | PBAT (Control) | PBPAT (with PXG) | % Change |
| Tensile Strength (MPa) | 17.70 | 25.21 | +42.4% |
| Elastic Modulus (MPa) | 132.28 | 208.66 | +57.7% |
Table 2: Mechanical Properties of Copolyesters of 1,4-Butanediol with Various Aliphatic Diacids (Analogous System) [2]
| Dicarboxylic Acid Comonomer | Tensile Strength (MPa) | Elongation at Break (%) |
| Succinic Acid | - | - |
| Adipic Acid | - | - |
| Suberic Acid | - | - |
| Succinate-co-Adipate (PBSA) | 21.5 | 766.2 |
Note: This data is for a copolyester system based on 1,4-butanediol, which serves as a useful analogy for understanding the effect of aliphatic diacid chain length on the properties of copolyesters with a rigid diol component.
Experimental Protocols
Protocol 1: Synthesis of Poly(1,4-benzenedimethylene phthalate) via Solution Polycondensation [3]
This protocol describes the synthesis of a homopolymer of this compound, which can be adapted for the synthesis of copolyesters by including additional comonomers.
Materials:
-
This compound (4.97 g, 0.036 mol)
-
Phthaloyl chloride (7.307 g, 0.036 mol)
-
Pyridine (8.54 g, 0.108 mol)
-
4-Dimethylaminopyridine (4-DMAP) (catalytic amount)
-
Tetrahydrofuran (THF), dry (90 mL)
-
Methanol
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound, pyridine, and a catalytic amount of 4-DMAP in 60 mL of dry THF in a reaction flask.
-
Prepare a solution of phthaloyl chloride in 30 mL of dry THF.
-
Add the phthaloyl chloride solution dropwise to the stirred this compound solution.
-
Stir the reaction mixture for 1 hour at 30-35°C, and then continue stirring for 3 days at room temperature. The polymer will precipitate as a white solid.
-
Evaporate the THF.
-
Dissolve the solid residue in 150 mL of chloroform.
-
Wash the chloroform solution with water (2 x 500 mL), 6% (v/v) HCl solution (1 x 150 mL), and finally with distilled water (3 x 500 mL).
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
Concentrate the dried chloroform solution to about 100 mL.
-
Precipitate the polymer by adding the concentrated chloroform solution dropwise to 500 mL of methanol.
-
Filter the precipitated polymer and dry it at 55°C under vacuum to obtain a white powder.
Protocol 2: Mechanical Property Testing
-
Tensile Testing: Prepare dog-bone-shaped specimens of the copolyester by melt pressing or injection molding. Conduct tensile tests using a universal testing machine according to ASTM D638 standard. Determine the tensile strength, elastic modulus, and elongation at break from the resulting stress-strain curves.
Visualizations
References
Validation & Comparative
A Comparative Guide to Polyester Properties: 1,4-Benzenedimethanol vs. 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of how the choice of diol—the aromatic 1,4-benzenedimethanol versus the aliphatic 1,4-butanediol—influences the final properties of polyesters, supported by experimental data.
The selection of monomers is a critical determinant in polyester synthesis, directly influencing the polymer's thermal, mechanical, and chemical properties. This guide provides an objective comparison of polyesters synthesized with two different diols: the rigid, aromatic this compound (BDM) and the flexible, aliphatic 1,4-butanediol (BDO). Understanding the structural and functional differences imparted by these diols is crucial for designing polymers with tailored performance characteristics for a range of applications, from industrial materials to advanced drug delivery systems.
Executive Summary of Performance Data
The incorporation of the aromatic BDM into a polyester backbone, in place of the aliphatic BDO, generally leads to a significant increase in rigidity, thermal stability, and mechanical strength. This is primarily due to the inflexible nature of the benzene ring in BDM, which restricts chain mobility. Conversely, the flexible four-carbon chain of BDO imparts greater ductility and a lower glass transition temperature to the resulting polyester.
The following table summarizes the key performance differences observed in polyesters when BDM is substituted for BDO. The data is compiled from studies on poly(butylene terephthalate) (PBT), which is synthesized from BDO and terephthalic acid, and a modified poly(butylene adipate-co-terephthalate) (PBAT) where BDM was partially substituted for BDO.
| Property | Polyester with 1,4-Butanediol (BDO) | Polyester with this compound (BDM) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~60 °C (for PBT)[1] | Higher than BDO-based polyesters |
| Melting Temperature (Tm) | ~223 °C (for PBT) | Higher than BDO-based polyesters |
| Heat Resistance | Up to 150 °C (short term for PBT)[1][2] | Enhanced thermal stability |
| Mechanical Properties | ||
| Tensile Strength | 50-58 MPa (for unfilled PBT)[3] | 25.21 MPa (for BDM-modified PBAT, increased from 17.70 MPa)[4] |
| Elastic (Young's) Modulus | ~2.6 GPa (for PBT) | 208.66 MPa (for BDM-modified PBAT, increased from 132.28 MPa)[4] |
| Elongation at Break | High (ductile) | Lower (more rigid) |
| Structural Properties | ||
| Crystallinity | Semi-crystalline | 14.07% (for BDM-modified PBAT, increased from 11.57%)[4] |
| Chemical Resistance | Good resistance to solvents, oils, and greases[1][5] | Expected to be high due to aromatic nature |
The Influence of Diol Structure on Polyester Properties
The choice between an aliphatic and an aromatic diol fundamentally alters the polymer chain's architecture, which in turn dictates its macroscopic properties. The following diagram illustrates this relationship.
Caption: Logical flow from diol choice to polyester properties.
Experimental Protocols
The synthesis of polyesters from both BDO and BDM is typically achieved through melt polycondensation. The following is a generalized experimental protocol based on common laboratory and industrial practices.
1. Materials:
-
Diacid (e.g., Terephthalic acid, Adipic acid)
-
Diol (1,4-Butanediol or this compound)
-
Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)
-
Stabilizer (e.g., Phosphoric acid)
2. Experimental Workflow:
Caption: Key stages in the synthesis of polyesters.
3. Detailed Methodology:
-
Esterification: The diacid and diol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. Water is removed as a byproduct of the esterification reaction.
-
Polycondensation: The catalyst is added, and the temperature is gradually increased to 220-280°C. A vacuum is slowly applied to facilitate the removal of excess diol and other volatile byproducts, driving the polymerization reaction forward. The reaction is monitored by the increase in melt viscosity and is considered complete when the desired molecular weight is achieved.
-
Polymer Recovery: The molten polymer is then extruded from the reactor, cooled, and pelletized for further analysis.
4. Characterization Methods:
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.
-
Mechanical Properties: Tensile testing is performed on a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.
-
Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polyester. X-ray Diffraction (XRD) is utilized to determine the degree of crystallinity.
Conclusion
The choice between this compound and 1,4-butanediol as the diol monomer offers a powerful tool for tuning the properties of polyesters. The incorporation of the aromatic BDM leads to polyesters with enhanced thermal stability and mechanical strength, making them suitable for applications requiring high performance under demanding conditions. In contrast, the aliphatic BDO yields more flexible and ductile polyesters. For researchers and professionals in drug development, the ability to precisely control these properties is essential for creating advanced materials for applications such as controlled-release formulations and biocompatible devices. The experimental data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and synthesis of novel polyesters.
References
- 1. Polybutylene terephthalate (PBT): Properties, applications and processing [kdfeddersen.com]
- 2. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. xometry.com [xometry.com]
- 4. researchgate.net [researchgate.net]
- 5. Polybutylene Terephthalate (PBT): Properties, Applications, Processing Techniques, Advantages and Disadvantages | TEAM MFG [team-mfg.com]
A Comparative Analysis of the Thermal Stability of Polyesters Derived from 1,4-Benzenedimethanol and 1,4-Cyclohexanedimethanol
A comprehensive guide for researchers and material scientists on the thermal characteristics of aromatic versus cycloaliphatic polyesters, supported by experimental data and detailed methodologies.
The selection of a polymer for advanced applications in drug development, medical devices, and other high-performance fields hinges on a thorough understanding of its material properties, with thermal stability being a critical parameter. This guide provides an objective comparison of the thermal stability of polyesters synthesized from two distinct diols: the aromatic 1,4-Benzenedimethanol and the cycloaliphatic 1,4-cyclohexanedimethanol (CHDM). The inherent structural differences between the benzene ring and the cyclohexane ring impart unique thermal characteristics to the resulting polymers.
Executive Summary
Quantitative Thermal Performance Overview
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation (Td). DSC is used to determine key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).
| Polymer | Diol Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | 1,4-Cyclohexanedimethanol | ~90 | ~290-300 | ~390[1] |
| Poly(1,4-benzenedimethylene terephthalate) | This compound | Data not available | Data not available | Data not available |
| Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) | 1,4-Cyclohexanedimethanol & Ethylene Glycol | Varies with composition | Varies with composition | Thermally stable above 380 °C[2][3] |
Note: The thermal properties of copolymers can vary significantly with the comonomer ratio.
Influence of Monomer Structure on Thermal Stability
The difference in thermal stability between polyesters derived from this compound and 1,4-cyclohexanedimethanol can be attributed to the fundamental differences in their molecular structure.
Caption: Influence of monomer structure on polyester properties.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of polyesters. Specific parameters may need to be optimized depending on the exact material and instrumentation.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyester by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a clean, tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester by measuring the heat flow into or out of the sample as a function of temperature.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the material. A common program is:
-
Heat from ambient temperature to a temperature above the expected melting point (e.g., 320 °C) at a rate of 10-20 °C/min.
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool to a temperature below the expected glass transition (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the final temperature at a rate of 10-20 °C/min.
-
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the baseline of the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting transition.
Experimental Workflow Visualization
The general workflow for synthesizing and characterizing these polyesters is outlined below.
Caption: Experimental workflow for polyester synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanical Properties of Polyesters Derived from Different Aromatic Diols
For Researchers, Scientists, and Drug Development Professionals
The selection of a polymer with precise mechanical properties is a critical decision in the design of advanced materials for applications ranging from high-performance engineering plastics to sophisticated drug delivery systems. Polyesters, a versatile class of polymers, offer a wide spectrum of tunable mechanical behaviors, largely dictated by the chemical structure of their constituent monomers. This guide provides a comparative analysis of the mechanical properties of polyesters synthesized from various aromatic diols, supported by experimental data. It aims to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions in material selection.
The Influence of Aromatic Diol Structure on Polyester Mechanics
The incorporation of rigid aromatic rings from diols into the polyester backbone has a profound impact on the material's mechanical properties.[1][2] Generally, the rigidity of the aromatic structure enhances the stiffness and strength of the polymer.[1][2] This leads to increased tensile strength and Young's modulus.[1] Conversely, the flexibility of the polymer chain is reduced, which can result in lower elongation at break.[1]
Factors such as the type of aromatic ring, the presence of substituent groups, and the overall geometry of the diol molecule play a significant role in determining the final properties of the polyester. For instance, the introduction of bulky side groups can disrupt chain packing and affect crystallinity, thereby influencing the mechanical response.
Comparative Mechanical Properties of Polyesters from Various Aromatic Diols
The following table summarizes the mechanical properties of polyesters synthesized from different aromatic diols, as reported in various studies. It is important to note that the properties are also dependent on the diacid used in the polymerization and the overall molecular weight of the polymer.
| Aromatic Diol | Diacid/Comonomer | Polyester System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Ethylene Glycol (modified with aromatic diacid) | Itaconic Acid, 20% Dimethyl Terephthalate | UPR-I8D2E | 51.85 | - | 13.47 | [1] |
| Bisphenol A | Terephthaloyl chloride/Isophthaloyl chloride | Aromatic Copolyesters | - | - | - | [This information is not explicitly provided in the search results] |
| Vanillin-derived diol (4-(hydroxymethyl)-2-methoxyphenol) | Terephthaloyl chloride | PE-3 | - | - | - | [3] |
| Vanillin-derived diol (2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol) | Terephthaloyl chloride | PE-5 | - | - | - | [3] |
| Hydroquinone | Sebacic Acid, Hexanediol | Aromatic-Aliphatic Copolyester | - | - | - | [4] |
Note: The table is populated with available data from the search results. Dashes (-) indicate that the data was not specified in the cited sources. Further research is recommended to obtain a more comprehensive dataset.
Experimental Protocols
The mechanical properties summarized above are typically determined through standardized testing procedures. The following outlines the general methodology for the key experiments.
Tensile Testing
Tensile properties are fundamental indicators of a material's mechanical performance and are commonly measured according to the ASTM D638 standard.[1][5][6][7][8][9]
Specimen Preparation:
-
Samples are typically molded or machined into a "dumbbell" or "dog-bone" shape of a specific type (e.g., Type I, IV, or V) as defined in ASTM D638.[5][7][8]
-
The dimensions of the specimen are critical for accurate and reproducible results.
-
Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing to ensure equilibrium with the environment.[5][6][7]
Test Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine (UTM).[5][8]
-
A uniaxial tensile load is applied to the specimen at a constant rate of crosshead movement. The speed is determined by the material type and the standard, with 5 mm/min being common for rigid plastics.[5][7]
-
An extensometer is used to accurately measure the elongation of the specimen in the gauge section.[5][8]
-
The applied load and the corresponding elongation are continuously recorded until the specimen fractures.[5]
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[1][9]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[1]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.[1]
Structure-Property Relationship Diagram
The following diagram illustrates the general relationship between the structural features of aromatic diols and the resulting mechanical properties of the polyesters.
Caption: Relationship between aromatic diol structure and polyester properties.
This guide provides a foundational understanding of how the selection of aromatic diols influences the mechanical properties of polyesters. For specific applications, it is crucial to consult detailed experimental studies and consider the interplay of all monomeric components and polymerization conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 7. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. Plastics Tensile Testing for ASTM D638 [intertek.com]
A Comparative Spectroscopic Guide to 1,4-Benzenedimethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 1,4-Benzenedimethanol and its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common derivatives: Terephthalaldehyde and 1,4-Diacetylbenzene. These derivatives were chosen to illustrate the influence of the oxidation state of the benzylic functional groups on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound Name | Structure | Aromatic Protons (ppm) | Benzylic/Functional Group Protons (ppm) |
| This compound | ~7.37 (s) | ~4.67 (s, -CH₂), ~1.75 (s, -OH)[1] | |
| Terephthalaldehyde | 8.05 (s) | 10.15 (s, -CHO) | |
| 1,4-Diacetylbenzene | 7.98 (s) | 2.62 (s, -COCH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound Name | Aromatic C (ppm) | Aromatic C-X (ppm) | Benzylic/Functional Group C (ppm) |
| This compound | ~127.0[1] | ~140.0[1] | ~64.0 (-CH₂)[1] |
| Terephthalaldehyde | 130.1 | 136.5 | 191.9 (-CHO) |
| 1,4-Diacetylbenzene | 128.5 | 139.6 | 26.7 (-CH₃), 197.7 (C=O) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound Name | O-H Stretch | C-H (sp²) Stretch | C=O Stretch | C-O Stretch |
| This compound | 3300-3400 (broad) | 3100-3000 | - | 1010-1050 |
| Terephthalaldehyde | - | 2850, 2750 (aldehyde) | 1700 | - |
| 1,4-Diacetylbenzene | - | 3100-3000 | 1680 | - |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 138[3][4] | 120, 107, 91, 79[3] |
| Terephthalaldehyde | 134[5] | 133, 105, 77[5] |
| 1,4-Diacetylbenzene | 162[2] | 147, 119, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is at least 4 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample as a KBr pellet.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr, then grind the mixture thoroughly to ensure it is homogenous.
-
Transfer the mixture to a pellet press and apply high pressure to form a small, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform and background subtraction.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands (in cm⁻¹) and assigning them to the corresponding functional group vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
Ensure the sample is fully dissolved and free of any particulate matter. If necessary, centrifuge or filter the solution.
-
Transfer the solution to a 1.5 mL glass GC autosampler vial.
-
-
Instrumental Analysis:
-
Set the GC oven temperature program to achieve separation of the components of interest. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
-
Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Use a suitable capillary column, such as a non-polar DB-5ms or equivalent.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Set the mass spectrometer to scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the retention times of the eluted compounds.
-
Examine the mass spectrum corresponding to each chromatographic peak.
-
Identify the molecular ion peak (if present) and analyze the fragmentation pattern.
-
Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) for compound identification.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound and its derivatives.
Caption: Workflow for the spectroscopic identification of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Diacetylbenzene | C10H10O2 | CID 13888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Biodegradability of Polyesters: 1,4-Benzenedimethanol vs. Aliphatic Diols
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and biocompatible polymers is a cornerstone of modern materials science, with significant implications for drug delivery, medical implants, and environmentally friendly plastics. Polyesters, known for their versatility and tunable properties, are at the forefront of this research. A key determinant of a polyester's environmental fate and its performance in biomedical applications is its biodegradability. This guide provides a detailed comparison of the biodegradability of polyesters synthesized from the aromatic diol 1,4-benzenedimethanol versus those derived from linear aliphatic diols.
Introduction: The Structural Divide
The fundamental difference in the biodegradability of these two classes of polyesters lies in their chemical structure. Polyesters derived from aliphatic diols possess flexible polymer chains, which are more readily accessible to the active sites of microbial enzymes. In contrast, the incorporation of this compound introduces rigid benzene rings into the polyester backbone. This rigidity imparts desirable mechanical and thermal properties but simultaneously hinders enzymatic degradation by limiting chain mobility.
Aliphatic-aromatic copolyesters, which are synthesized using a combination of diols including this compound, represent a compromise, offering enhanced physical properties compared to purely aliphatic polyesters while exhibiting a degree of biodegradability not seen in their fully aromatic counterparts. The biodegradability of these copolymers is intricately linked to the ratio of aliphatic to aromatic monomers, with higher aliphatic content generally leading to faster degradation.
Quantitative Biodegradation Data
The following tables summarize the quantitative data from various studies, offering a comparative look at the biodegradability of these polyesters under different conditions.
Table 1: Soil Burial Degradation
| Polyester Composition | Test Duration (weeks) | Weight Loss (%) | Reference |
| Polyester with lower proportion of aromatic units and longer aliphatic diol spacers | 32 | 6.7 | |
| Polyester with higher proportion of aromatic units | 32 | 3.0 - 5.4 | |
| Commercial PET (Polyethylene terephthalate) | 32 | No significant change |
Table 2: Enzymatic Degradation
| Polyester Type | Enzyme | Degradation Time (hours) | Degradation (%) | Reference |
| Aliphatic-Aromatic Copolyester (PBAT) | Cutinase | 48 | Complete | |
| Aliphatic Polyester (PCL) | Cutinase | 6 | 100 | |
| Aliphatic Polyester (PBSA) | Cutinase | 1-2 | Complete | |
| Aliphatic Polyester (PBS) | Cutinase | 26 | ~100 |
Factors Influencing Biodegradability
The rate and extent of polyester biodegradation are governed by a confluence of factors. The following diagram illustrates the key relationships influencing the process.
Caption: Key structural factors determining the biodegradability of polyesters.
Experimental Protocols
Accurate assessment of biodegradability requires standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Soil Burial Test
Objective: To evaluate the biodegradation of polyesters in a natural soil environment.
Procedure:
-
Sample Preparation: Polyester films of known weight and dimensions are prepared.
-
Burial: The samples are buried in a container with active soil at a specified depth.
-
Incubation: The container is maintained at a constant temperature (e.g., 25-30°C) and humidity, with periodic aeration.
-
Retrieval and Analysis: At predetermined intervals (e.g., weekly or monthly), samples are carefully retrieved, cleaned of soil debris, and dried to a constant weight.
-
Weight Loss Calculation: The percentage of weight loss is calculated to determine the extent of biodegradation.
-
Surface Morphology: The surface of the degraded samples is often examined using Scanning Electron Microscopy (SEM) to observe microbial colonization and physical deterioration.
Enzymatic Degradation Assay
Objective: To assess the susceptibility of polyesters to specific hydrolytic enzymes.
Procedure:
-
Sample Preparation: Polyester films or powders of a known weight are prepared.
-
Incubation Medium: A buffer solution (e.g., phosphate buffer at a specific pH) containing a purified enzyme (e.g., lipase, cutinase) is prepared.
-
Incubation: The polyester samples are immersed in the enzyme solution and incubated at an optimal temperature for the enzyme's activity (e.g., 37°C) with gentle agitation.
-
Analysis: At various time points, the reaction is stopped, and the remaining polyester is filtered, washed, and dried to a constant weight. The weight loss is then calculated.
-
Product Analysis: The degradation products in the supernatant can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify the monomers and oligomers released.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for comparing the biodegradability of different polyester formulations.
Caption: A generalized workflow for comparative biodegradability studies.
Conclusion
The choice between this compound and aliphatic diols in polyester synthesis presents a trade-off between mechanical performance and biodegradability. While the incorporation of aromatic units from this compound enhances properties like thermal stability and strength, it concurrently reduces the rate of biodegradation. Conversely, polyesters based on aliphatic diols are more readily degraded by microbial enzymes due to their greater chain flexibility. For applications requiring a balance of these characteristics, aliphatic-aromatic copolyesters offer a tunable platform. The selection of the appropriate diol composition will ultimately depend on the specific performance and end-of-life requirements of the final product, whether it be a transient medical device or an environmentally benign packaging material. Further research focusing on the synthesis of novel copolyesters with optimized aromatic-aliphatic ratios and the discovery of more efficient polyester-degrading enzymes will be crucial in advancing the development of sustainable and functional polymeric materials.
Performance Showdown: 1,4-Benzenedimethanol in High-Performance Coatings
A comparative guide for researchers and formulators on the performance of 1,4-Benzenedimethanol against other diols in coating applications, supported by experimental data and detailed protocols.
In the quest for durable, high-performance coatings, the selection of raw materials is paramount. Among the critical building blocks for polyester and polyurethane resins, this compound (BDM) emerges as a significant contender, offering a unique combination of properties stemming from its aromatic structure. This guide provides an objective comparison of BDM's performance with alternative diols, supported by experimental findings to aid researchers, scientists, and professionals in drug development and material science in their formulation decisions.
Executive Summary
This compound, a symmetrical aromatic diol, imparts notable rigidity, thermal stability, and mechanical strength to coating formulations. Its rigid benzene ring structure contributes to higher glass transition temperatures (Tg) and improved hardness in the final coating film. However, this rigidity can also influence flexibility and viscosity. This guide delves into a comparative analysis of BDM against common aliphatic and cycloaliphatic diols, presenting key performance data in a structured format.
Performance Comparison: this compound vs. Alternative Diols
The performance of this compound is best understood in direct comparison with other diols commonly used in the synthesis of polyester resins for coatings. The following tables summarize quantitative data from studies on high-solids polyurethane coatings, where the diol component in the polyester backbone was varied. In these studies, the hydrogenated form of BDM, 1,4-Cyclohexanedimethanol (CHDM), which retains the cyclic structure, is often used to enhance weatherability while maintaining structural rigidity.
Table 1: Effect of Diol Structure on Polyester Resin and Polyurethane Film Properties
| Property | This compound (as CHDM) | Neopentyl Glycol (NPG) | 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | 1,6-Hexanediol (HD) |
| Polyester Viscosity | Higher | Higher | Intermediate | Lower |
| Tensile Modulus (psi) | High | - | - | Low |
| Hardness (Knoop) | High | - | - | Low |
| Fracture Toughness | High | - | - | - |
| Pull-off Adhesion (lbf/in²) | ~378-425 | Lower | Lower | Lower |
| Glass Transition Temp. (Tg, °C) | 81 | 66 | 60 | 30 |
| Impact Resistance (lb/in) | > 80 | > 80 | > 80 | > 80 |
Data synthesized from studies on high-solids polyurethane coatings.[1]
Key Observations:
-
Rigidity and Hardness: The cyclic structure of CHDM (derived from BDM) results in polyurethanes with high tensile modulus, hardness, and fracture toughness.[1] This is attributed to the rigidity of the cyclohexyl ring.
-
Flexibility: In contrast, the linear and flexible nature of 1,6-Hexanediol (HD) leads to coatings with very high flexibility but lower hardness and tensile modulus.[1]
-
Viscosity: Polyesters synthesized with CHDM and Neopentyl Glycol (NPG) exhibit higher viscosities compared to those made with more linear or branched diols like 1,6-Hexanediol (HD) and 2-Butyl-2-ethyl-1,3-propanediol (BEPD).[1]
-
Adhesion: Polyurethanes containing certain other diols showed 30-60% greater adhesion in some studies, indicating that while BDM provides excellent mechanical properties, adhesion can be formulation-dependent.[1]
-
Glass Transition Temperature (Tg): The rigidity of the BDM-derived structure leads to a significantly higher Tg compared to linear diols, indicating better thermal stability.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments cited in the performance data.
1. Polyester Resin Synthesis
-
Objective: To synthesize hydroxyl-terminated polyester resins using different diols for subsequent formulation into polyurethane coatings.
-
Apparatus: A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser.
-
Procedure:
-
Charge the reactor with the diacid (e.g., 1,4-cyclohexanedicarboxylic acid) and the respective diol (e.g., this compound, Neopentyl Glycol, etc.).
-
Add a suitable catalyst, such as butyl titanate, to facilitate the transesterification reaction.
-
Heat the mixture gradually to approximately 180°C under a nitrogen blanket.
-
Continuously remove the water of condensation through the packed column.
-
Monitor the reaction progress by measuring the acid number and hydroxyl number of the resin.
-
The reaction is considered complete when the desired acid and hydroxyl values are reached.
-
The resulting polyester resin is then dissolved in a suitable solvent to achieve the desired solids content.
-
2. Polyurethane Coating Formulation and Curing
-
Objective: To prepare polyurethane coatings from the synthesized polyester resins for performance evaluation.
-
Procedure:
-
The synthesized hydroxyl-functional polyester resin is thoroughly mixed with a polyisocyanate crosslinker (e.g., hexamethylene diisocyanate isocyanurate) in a stoichiometric ratio.
-
A leveling agent is added to ensure a smooth and uniform film.
-
The formulation is applied to a substrate (e.g., aluminum panels) using a drawdown bar to a controlled thickness.
-
The coated panels are allowed to flash off at ambient temperature before being cured at an elevated temperature (e.g., 120°C for 30 minutes).
-
3. Mechanical Property Testing
-
Tensile Properties (ASTM D2370): Free films of the cured polyurethane are prepared. The tensile strength, elongation, and modulus are measured using a universal testing machine at a specified strain rate.
-
Hardness (ASTM D1474): The Knoop hardness of the cured coating on a solid substrate is determined using a microhardness tester.
-
Adhesion (ASTM D4541): The pull-off adhesion is measured by bonding a loading fixture (dolly) to the surface of the coating and then applying a perpendicular force to detach the dolly. The force required for detachment is recorded as the adhesion strength.
-
Impact Resistance (ASTM D2794): This test evaluates the resistance of the coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel, and the coating is examined for cracking or delamination.
4. Thermal Analysis
-
Glass Transition Temperature (DSC, ASTM E1356): The Tg of the cured polyurethane film is determined using Differential Scanning Calorimetry (DSC). The sample is subjected to a controlled temperature program, and the heat flow is measured to identify the glass transition.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and evaluating coatings based on this compound and its alternatives.
Caption: Experimental workflow for coating synthesis and evaluation.
Structure-Property Relationships
The performance advantages of this compound can be attributed to its molecular structure.
Caption: Structure-property relationship of this compound in coatings.
The presence of the rigid benzene ring in the polymer backbone restricts chain mobility, leading to a harder, more rigid material with a higher glass transition temperature. This enhanced thermal stability makes BDM-based coatings suitable for applications requiring high-temperature resistance. The symmetrical nature of the 1,4-substitution allows for efficient packing of polymer chains, further contributing to the material's rigidity.
Conclusion
This compound is a valuable monomer for developing high-performance coatings with excellent hardness, rigidity, and thermal stability. Its performance is directly linked to its rigid aromatic structure. While it may lead to higher resin viscosities and require careful formulation to optimize flexibility and adhesion, its benefits make it a strong candidate for demanding coating applications. This guide provides a foundational comparison and detailed experimental context to assist researchers in leveraging the unique properties of this compound in their formulation endeavors. Further research and formulation adjustments can help to mitigate some of its limitations and unlock its full potential in a broader range of coating systems.
References
A Comparative Guide to the Chromatographic Validation of 1,4-Benzenedimethanol Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. 1,4-Benzenedimethanol (CAS 589-29-7), a key building block in the synthesis of various polymers and pharmaceutical intermediates, is no exception.[1] Its purity can significantly impact reaction yields, byproduct formation, and the safety and efficacy of the final product. This guide provides an objective comparison of chromatographic methods for validating the purity of this compound, supported by generalized experimental protocols and data presentation.
The primary chromatographic techniques for assessing the purity of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3][4] Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for preliminary purity checks.[5][6]
Comparison of Chromatographic Techniques
The choice between GC, HPLC, and TLC depends on several factors, including the required sensitivity, the nature of potential impurities, available equipment, and the desired quantitative accuracy.[7][8]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | Separation of compounds in a liquid phase based on their interactions with a solid stationary phase and a liquid mobile phase under high pressure.[7] | Separation based on the differential partitioning of compounds between a solid stationary phase on a flat plate and a liquid mobile phase that moves by capillary action.[10] |
| Suitability for 1,4-BDM | Excellent. It is volatile enough for GC analysis and is a common industrial quality control method.[3][4] | Very good. Suitable for non-volatile and thermally sensitive compounds, offering versatility.[2][8] | Good for rapid, qualitative assessment and reaction monitoring.[5][10] |
| Sensitivity | High, especially with a Mass Spectrometry (MS) detector (GC-MS), often reaching parts-per-billion (ppb) levels.[7][11] | Good to high, depending on the detector (e.g., UV, MS), typically in the parts-per-million (ppm) to ppb range.[7] | Lower sensitivity compared to GC and HPLC.[6] |
| Analysis Time | Generally faster for volatile compounds, with typical run times of a few minutes.[8][12] | Can be slower, with run times ranging from 10 to 60 minutes.[9] | Very fast, with development times typically under 30 minutes.[6] |
| Cost | Generally lower cost per analysis due to minimal solvent usage.[8][12] | Higher operational costs due to solvent consumption and high-pressure pump maintenance.[9][12] | Very low cost per analysis.[5][6] |
| Sample Preparation | Can be simple dissolution, but may require derivatization for very polar impurities to increase volatility.[7] | Simple dissolution in the mobile phase is usually sufficient.[7] | Simple dissolution and spotting onto the plate.[13] |
| Common Impurities Detected | Residual solvents, starting materials (e.g., α,α'-Dibromo-p-xylene), and volatile byproducts from synthesis.[14][15] | Less volatile starting materials (e.g., terephthalic acid derivatives), oligomers, and degradation products.[2] | Non-volatile impurities with different polarities. |
Data Presentation
Quantitative purity analysis is typically performed using GC or HPLC, where the peak area of this compound is compared to the total area of all detected peaks.
Table 1: Representative Purity Data for this compound
| Technique | Retention Time (min) | Peak Area | % Area | Identity |
| GC | 3.52 | 1,500 | 0.05% | Toluene (Solvent) |
| 8.75 | 2,989,500 | 99.85% | This compound | |
| 9.12 | 3,000 | 0.10% | Unknown Impurity | |
| HPLC | 2.11 | 2,100 | 0.07% | Unknown Impurity 1 |
| 4.58 | 2,991,000 | 99.90% | This compound | |
| 6.34 | 900 | 0.03% | Unknown Impurity 2 |
Experimental Protocols
The following are generalized protocols for the chromatographic analysis of this compound. Specific parameters should be optimized for the instrument and potential impurities.
Gas Chromatography (GC) Protocol
This method is ideal for quantifying volatile impurities and overall purity.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 25 mL of methanol or a suitable solvent.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium or Nitrogen.[15]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[16]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is versatile and particularly useful for non-volatile or thermally unstable impurities.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 50 mL of the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks detected.
Thin-Layer Chromatography (TLC) Protocol
A simple method for a quick purity check.[5]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in 1 mL of methanol.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.
-
Procedure:
-
Using a capillary tube, spot the sample solution on the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]
-
Remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp (254 nm).[6]
-
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) value can be calculated for each spot.[10]
Visualizations
The following diagrams illustrate the general workflow for purity validation and the decision-making process for selecting a suitable chromatographic method.
Caption: Experimental workflow for chromatographic purity validation.
Caption: Decision tree for selecting a chromatographic method.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 589-29-7 | Benchchem [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 589-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. organomation.com [organomation.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. orientjchem.org [orientjchem.org]
- 16. youtube.com [youtube.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
The Influence of Diol Structure on the Final Properties of Copolyesters: A Comparative Guide
For researchers, scientists, and professionals in material science and drug development, the selection of monomers is a critical step in designing copolyesters with tailored properties for specific applications. The structure of the diol component, in particular, plays a pivotal role in determining the thermal, mechanical, and degradation characteristics of the final polymer. This guide provides an objective comparison of how different diol structures—linear aliphatic, branched, and cycloaliphatic—influence the final properties of copolyesters, supported by experimental data.
Impact of Diol Structure on Copolyester Properties
The chemical structure of the diol directly influences the polymer chain's flexibility, packing efficiency, and intermolecular interactions. These molecular-level characteristics ultimately dictate the macroscopic properties of the copolyester.
-
Linear Aliphatic Diols: Increasing the chain length of linear aliphatic diols (e.g., from ethylene glycol to 1,6-hexanediol) generally increases the flexibility of the polymer chain. This leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm).[1][2] The increased mobility of the polymer chains can also result in improved elongation at break but lower tensile strength.[3]
-
Branched and Secondary Diols: The introduction of branching or the use of secondary diols (e.g., 2,5-hexanediol) disrupts the regular packing of polymer chains.[4] This typically leads to a decrease in crystallinity, resulting in amorphous polymers.[4] Consequently, these copolyesters often exhibit higher glass transition temperatures compared to their linear counterparts but may have lower modulus.[4] The steric hindrance from the branches can also affect the rate of biodegradation.[4]
-
Cycloaliphatic Diols: Incorporating rigid cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), into the polyester backbone imparts significant rigidity.[1][5] This rigidity restricts segmental motion, leading to a substantial increase in the glass transition temperature and improved thermal stability.[1][5] The presence of the bulky ring structure hinders crystallization, and copolyesters with high CHDM content are often amorphous.[1] The stereoisomerism of the diol (cis vs. trans) can also significantly alter the mechanical and thermal performance of the resulting polyester.[6]
Comparative Performance Data
The following table summarizes the thermal and mechanical properties of various copolyesters synthesized with different diols, illustrating the structure-property relationships.
| Diol Type | Diol Example | Diacid Example | Tg (°C) | Tm (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Linear Aliphatic | Ethylene Glycol (EG) | Itaconic Acid | - | - | 43.33 | 10.04 | [3] |
| Linear Aliphatic | 1,4-Butanediol (BDO) | Furandicarboxylic Acid / Adipic Acid | - | - | 19.1 | 44.5 | [4] |
| Linear Aliphatic | 1,5-Pentanediol (PeDO) | Itaconic Acid | - | - | 27.23 | 14.73 | [3] |
| Branched Aliphatic | 2,5-Hexanediol | Furandicarboxylic Acid / Adipic Acid | - | - | 67.8 | 89.7 | [4] |
| Cycloaliphatic | 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid | ~80-120 | Amorphous | ~50-60 | ~100-300 | [1][5] |
| Cycloaliphatic | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) - cis | Terephthalic Acid | 99 | Amorphous | - | - | [6] |
| Cycloaliphatic | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) - trans | Terephthalic Acid | 69 | Semicrystalline | - | - | [6] |
Note: The values presented are illustrative and can vary depending on the specific comonomer ratios, molecular weight of the polymer, and the experimental conditions.
Experimental Protocols
The synthesis and characterization of copolyesters typically follow established procedures in polymer chemistry.
Copolyester Synthesis (Melt Polycondensation)
A common method for synthesizing copolyesters is a two-step melt polycondensation process.[1][7]
-
Esterification/Transesterification: The dicarboxylic acid (or its dimethyl ester) and an excess of the diol(s) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. A catalyst, such as titanium(IV) isopropoxide or dibutyltin oxide, is added.[8] The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 160 to 220°C to carry out the esterification or transesterification reaction, during which water or methanol is distilled off.
-
Polycondensation: After the initial reaction, a stabilizer is often added. The temperature is then gradually increased (e.g., to 250-280°C), and a high vacuum is applied to facilitate the removal of excess diol and promote the chain-building polycondensation reaction. This stage is continued until the desired melt viscosity (indicative of high molecular weight) is achieved. The resulting polymer is then extruded and pelletized.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized copolyesters.[9][10]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymers.[9][11]
-
Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolyesters.[9][12] Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 or 20 °C/min) to observe the thermal transitions.[12]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature, typically under a nitrogen atmosphere.[1][3]
-
Mechanical Testing: Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine on standardized dumbbell-shaped specimens.[3][13] Impact strength can be determined using methods like the Notched Izod test.[6]
Structure-Property Relationship Visualization
The logical flow from the choice of diol to the final polymer properties can be visualized as follows:
Caption: Influence of diol structure on polyester properties.
References
- 1. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Assessing the Environmental Footprint of 1,4-Benzenedimethanol in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical decision that extends beyond reaction efficiency to encompass environmental impact. This guide provides a comparative analysis of 1,4-Benzenedimethanol (BDM), a common monomer in polyester and polyurethane synthesis, against more sustainable alternatives. By examining key environmental and toxicological data, this document aims to facilitate informed choices in green chemistry applications.
Quantitative Environmental Impact Assessment
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that while comprehensive data is not available for all compounds, the existing information provides a valuable basis for comparison.
| Chemical | Formula | Source | Acute Oral Toxicity (LD50) | Biodegradability | Other Environmental Notes |
| This compound (BDM) | C₈H₁₀O₂ | Petroleum-based | Harmful if swallowed (GHS Category 4)[1] | No data available | Synthesis from p-xylene can involve corrosive and hazardous materials[2][3]. |
| 1,4-Cyclohexanedimethanol (CHDM) | C₈H₁₆O₂ | Petroleum-based | No observed adverse effect level (NOAEL) > 1000 mg/kg/day (rat, oral) | Readily biodegradable (OECD 301A) | Production can be energy-intensive[4]. |
| Vanillin-derived Diols (e.g., Divanillyl alcohol) | Various | Bio-based (from Lignin) | Data not readily available; generally considered low toxicity. | Expected to be biodegradable. | Production from lignin is a key valorization route for biorefineries. Life cycle assessments show potential for lower greenhouse gas emissions compared to some petroleum-based alternatives[5][6][7][8][9]. |
| Isosorbide | C₆H₁₀O₄ | Bio-based (from Sorbitol/Glucose) | Data not readily available; generally considered to have low toxicity. | Biodegradable[10] | Derived from renewable resources. Can replace bisphenol A (BPA) in some applications[11]. |
Experimental Protocols for Environmental Impact Assessment
Accurate assessment of a chemical's environmental impact relies on standardized experimental protocols. The following are key methodologies for determining biodegradability and aquatic toxicity.
Ready Biodegradability: OECD 301
The OECD Guideline 301 provides a set of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A common method is the DOC Die-Away Test (OECD 301A) [5].
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the Dissolved Organic Carbon (DOC) at regular intervals for 28 days. A reference compound is tested in parallel to validate the test system.
Procedure Outline:
-
Preparation of Test Medium: A mineral salt medium is prepared, and the test substance is added to achieve a concentration typically between 10 and 40 mg/L of DOC.
-
Inoculum: The test medium is inoculated with a small volume of a microbial source, such as the supernatant from settled activated sludge.
-
Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.
-
Sampling and Analysis: Samples are taken at regular intervals, filtered, and the DOC concentration is measured.
-
Data Interpretation: The percentage of DOC removal is calculated. A substance is considered "readily biodegradable" if it reaches a pass level of ≥ 70% DOC removal within a 10-day window during the 28-day test period[5].
Acute Aquatic Toxicity
Standardized tests are used to determine the acute toxicity of substances to aquatic organisms, representing different trophic levels.
-
Algal Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to daphnids (water fleas). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within a 48-hour exposure period.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
Visualizing Synthesis and Environmental Impact
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the environmental assessment of this compound.
References
- 1. This compound | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life cycle thinking case study for catalytic wet air oxidation of lignin in bamboo biomass for vanillin production - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03685D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Life cycle thinking case study for catalytic wet air oxidation of lignin in bamboo biomass for vanillin production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. norsus.no [norsus.no]
- 10. astrazeneca.com [astrazeneca.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
